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  • Product: 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol
  • CAS: 2098132-49-9

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol: A Next-Generation Hydrophilic Scaffold

Executive Summary In modern drug discovery and synthetic chemistry, functionalized pyrrolidines serve as privileged scaffolds due to their conformational rigidity and tunable physicochemical profiles. 4-Ethoxy-1-(2-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic chemistry, functionalized pyrrolidines serve as privileged scaffolds due to their conformational rigidity and tunable physicochemical profiles. 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (C₈H₁₇NO₃) represents a highly substituted, advanced derivative of the well-documented parent compound, 1-(2-hydroxyethyl)pyrrolidine.

While the parent compound (commonly known as epolamine) is widely utilized as a counterion to enhance the aqueous solubility and transdermal permeation of NSAIDs like diclofenac , the addition of a 3-hydroxyl and a 4-ethoxy group transforms this molecule into a dense array of hydrogen-bonding vectors. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanistic reactivity, and validated synthetic workflows, designed for application scientists and drug development professionals.

Structural Deconstruction & Physicochemical Profiling

The structural architecture of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol can be divided into three functional domains, each dictating specific chemical behaviors:

  • The N-(2-Hydroxyethyl) Tail: Provides a primary hydroxyl group (C2') and a tertiary amine center. The amine basicity (pKa ~8.8) is critical for salt formation, while the flexible tail enhances aqueous solubility .

  • The Pyrrolidine Core: Imparts a rigid, cyclic framework that restricts the conformational freedom of attached pharmacophores, a key strategy in reducing entropic penalties during target binding.

  • The 3,4-Disubstitution (Hydroxyl and Ethoxy): Introduces a secondary hydroxyl group and an ether linkage. Depending on the relative stereochemistry (cis vs. trans), these groups can form intramolecular hydrogen bonds or project outward to interact with solvent or biological targets.

To contextualize its properties, Table 1 compares the empirical data of the parent scaffold with the predictive profiling of the target compound.

Table 1: Comparative Physicochemical Data
Property1-(2-Hydroxyethyl)pyrrolidine (Parent)4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol
Molecular Formula C₆H₁₃NOC₈H₁₇NO₃
Molecular Weight 115.17 g/mol 175.23 g/mol
Boiling Point 79-81 °C at 13 mmHg ~140-150 °C at 10 mmHg (Predicted)
Density 0.985 g/mL at 25 °C ~1.12 g/mL at 25 °C (Predicted)
H-Bond Donors 12 (Primary and Secondary OH)
H-Bond Acceptors 24 (N, Ether O, and two OH O's)
Topological Polar Surface Area (TPSA) 23.5 Ų63.0 Ų

Mechanistic Reactivity & Orthogonal Functionalization

The presence of two distinct hydroxyl groups—a primary alcohol on the N-alkyl tail and a secondary alcohol on the pyrrolidine ring—necessitates precise orthogonal control during late-stage functionalization.

  • Steric Differentiation: The primary hydroxyl is highly accessible, making it kinetically favored for rapid esterification, etherification, or silylation. Conversely, the secondary hydroxyl at C3 is sterically hindered by the adjacent C4-ethoxy group and the puckered conformation of the pyrrolidine ring.

  • Causality in Protection Strategies: By exploiting this steric disparity, researchers can selectively mask the primary alcohol using a bulky protecting group like tert-butyldiphenylsilyl chloride (TBDPS-Cl). The extreme steric bulk of the TBDPS group prevents it from reacting with the hindered secondary alcohol, allowing for subsequent, independent modifications at the C3 position (e.g., Mitsunobu inversion).

Reactivity Core 4-Ethoxy-1-(2-hydroxyethyl) pyrrolidin-3-ol PriOH Primary -OH (C2') High Steric Accessibility Core->PriOH TBDPS-Cl Protection (Kinetic Control) SecOH Secondary -OH (C3) Sterically Hindered Core->SecOH Mitsunobu Inversion (Stereocenter Tuning) Amine Tertiary Amine (N1) pKa ~8.8 Core->Amine Salt Formation (NSAID Counterion)

Fig 1: Orthogonal reactivity pathways for the primary hydroxyl, secondary hydroxyl, and amine.

Experimental Workflows

The following protocols outline a self-validating synthetic route to construct the target molecule from commercially available precursors, followed by a protocol for its orthogonal functionalization.

Protocol A: Synthesis of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

This three-step workflow utilizes N-Boc-3,4-epoxypyrrolidine as the foundational building block.

Step 1: Regioselective Epoxide Ring Opening

  • Procedure: Dissolve N-Boc-3,4-epoxypyrrolidine (1.0 eq) in absolute ethanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq). Heat the mixture to 60 °C for 4 hours.

  • Causality: Ethanol acts as both solvent and nucleophile. The acid catalyst protonates the epoxide oxygen, increasing the electrophilicity of the ring carbons. Nucleophilic attack by ethanol yields the trans-3-hydroxy-4-ethoxy configuration due to the required anti-periplanar trajectory of the incoming nucleophile.

  • Validation: Monitor via TLC (Hexanes:EtOAc 1:1, KMnO₄ stain). The epoxide spot will disappear, replaced by a lower Rf spot corresponding to the highly polar N-Boc-4-ethoxypyrrolidin-3-ol.

Step 2: Boc Deprotection

  • Procedure: Cool the reaction vessel containing the intermediate to 0 °C. Add a pre-mixed solution of 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) dropwise. Stir for 2 hours, allowing it to warm to room temperature.

  • Causality: Deprotection is initiated at 0 °C to suppress potential elimination of the newly formed ethoxy group—a known risk in highly acidic, ambient conditions.

  • Validation: Evaporate the solvent. The resulting TFA salt of 4-ethoxypyrrolidin-3-ol will test positive (purple/pink) with a ninhydrin stain, confirming the presence of a secondary amine.

Step 3: N-Alkylation

  • Procedure: Suspend the deprotected intermediate (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in Acetonitrile (MeCN). Add 2-bromoethanol (1.1 eq) dropwise. Reflux at 80 °C for 12 hours.

  • Causality: K₂CO₃ is selected as a heterogeneous base to scavenge the HBr byproduct. Unlike soluble tertiary amine bases (e.g., Et₃N), K₂CO₃ does not participate in competitive alkylation with 2-bromoethanol, ensuring high yields of the target compound.

  • Validation: The completion of N-alkylation is validated by the disappearance of the ninhydrin-active secondary amine spot. The product is a highly polar tertiary amine that streaks on silica; TLC evaluation requires 1-5% Et₃N in the eluent (DCM:MeOH 9:1) to achieve a distinct spot.

Synthesis A N-Boc-3,4-epoxypyrrolidine (Starting Material) B Regioselective Ring Opening (EtOH, H2SO4 cat., 60°C) A->B C N-Boc-4-ethoxypyrrolidin-3-ol (Intermediate 1) B->C D Boc Deprotection (TFA/DCM, 0°C to RT) C->D E 4-ethoxypyrrolidin-3-ol (Intermediate 2) D->E F N-Alkylation (2-Bromoethanol, K2CO3, MeCN) E->F G 4-Ethoxy-1-(2-hydroxyethyl) pyrrolidin-3-ol F->G

Fig 2: Step-by-step synthetic workflow from N-Boc-3,4-epoxypyrrolidine to the target compound.

Applications in Drug Development

The dense functionalization of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol positions it as a premium building block for advanced therapeutic modalities:

  • PROTAC Linker Engineering: The molecule's dual hydroxyl groups allow it to be incorporated into Proteolysis Targeting Chimera (PROTAC) linkers. Its high hydrophilicity (TPSA = 63.0 Ų) helps offset the typically high lipophilicity of PROTACs, thereby improving cellular permeability and oral bioavailability.

  • Custom Salt Formation: Building on the legacy of epolamine , the tertiary amine can form stable salts with acidic APIs. The additional hydrogen-bonding capacity of the 3-OH and 4-OEt groups can alter the crystal lattice energy of the resulting salt, potentially yielding polymorphs with superior dissolution rates.

References

  • Title: 1-(2-Hydroxyethyl)pyrrolidine - PubChem - NIH Source: National Institutes of Health (NIH) URL: [Link]

Exploratory

Structural and Synthetic Paradigms of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol: A Next-Generation sp³-Rich Pharmacophore

Executive Summary In contemporary medicinal chemistry, the strategic shift away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds is paramount for improving clinical success rates. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic shift away from flat, sp²-hybridized aromatic systems toward sp³-rich, three-dimensional scaffolds is paramount for improving clinical success rates. This paradigm shift, often termed "escaping from flatland," relies heavily on highly functionalized saturated heterocycles. 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (CAS: 2098132-49-9) represents a quintessential building block in this domain[1].

Featuring a core pyrrolidine ring, a trans-oriented 3,4-disubstitution pattern, and an N-linked hydroxyethyl vector, this molecule offers an exceptional density of hydrogen bond donors (HBD) and acceptors (HBA) within a compact spatial arrangement. This technical guide explores the physicochemical rationale, structural causality, and self-validating synthetic protocols required to leverage this molecule in advanced drug discovery programs.

Physicochemical Profiling & Structural Causality

The utility of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol lies not just in its functional groups, but in the specific geometric vectors they project.

Quantitative Data Summary

The following table synthesizes the core quantitative parameters of the compound, essential for calculating ligand efficiency (LE) and lipophilic efficiency (LipE) during lead optimization[1].

ParameterValueMechanistic Implication
Chemical Name 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-olDefines exact substitution pattern.
CAS Registry Number 2098132-49-9Unique identifier for procurement/IP[1].
Molecular Formula C8H17NO3High sp³ carbon fraction (Fsp³ = 1.0).
Molecular Weight 175.2255 g/mol Highly efficient fragment-sized molecular weight[1].
SMILES String OCCN1CC(C(C1)OCC)OComputational input for 3D conformer generation[1].
H-Bond Donors (HBD) 2 (Two -OH groups)Enhances target residence time via strong H-bonding.
H-Bond Acceptors (HBA) 4 (N, 3x O)Modulates aqueous solubility and target interaction.
Causality in Structural Design
  • The 3,4-Disubstitution (Hydroxyl and Ethoxy): The presence of contiguous stereocenters at C3 and C4 forces the pyrrolidine ring into a distinct envelope conformation to minimize pseudo-allylic strain. The ethoxy group provides a localized lipophilic patch that can occupy small hydrophobic sub-pockets in target proteins, while the adjacent C3-hydroxyl acts as a rigid, directional anchoring point[2][3].

  • The N-(2-Hydroxyethyl) Vector: Unlike standard N-methyl groups, which are highly susceptible to CYP450-mediated oxidative dealkylation, the N-hydroxyethyl group serves a dual purpose. It acts as a metabolic shield and provides a terminal hydroxyl group that can mimic structural water molecules often found in kinase and GPCR binding sites.

Pharmacophore Core Pyrrolidine Core N_Atom Tertiary Amine (Basic) Core->N_Atom OH_3 3-OH (HBD/HBA) Core->OH_3 OEt_4 4-Ethoxy (Lipophilic) Core->OEt_4 N_HE N-Hydroxyethyl (Solubility) N_Atom->N_HE

Caption: Pharmacophoric mapping of the pyrrolidine scaffold and its functional vectors.

Synthetic Methodologies & Self-Validating Workflows

The enantioselective and diastereoselective synthesis of 3,4-substituted pyrrolidines is notoriously challenging[2][3]. To ensure absolute control over the trans-relationship between the C3-hydroxyl and C4-ethoxy groups, a stereospecific epoxide ring-opening strategy is the most robust approach.

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system. Each intermediate must pass specific analytical checkpoints before proceeding, ensuring the integrity of the final stereochemistry.

Step 1: Epoxidation of 1-Benzyl-3-pyrroline

  • Procedure: Dissolve 1-benzyl-3-pyrroline (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C. Slowly add m-CPBA (1.2 eq). Stir for 4 hours, allowing the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃.

  • Causality: m-CPBA delivers the oxygen atom to the less sterically hindered face of the alkene.

  • Self-Validation Checkpoint: ¹H NMR must show the disappearance of the alkene protons (~5.8 ppm) and the appearance of epoxide ring protons (~3.5 ppm).

Step 2: Regio- and Stereoselective Ring Opening

  • Procedure: Dissolve the resulting epoxide in absolute ethanol. Add sodium ethoxide (NaOEt, 1.5 eq) and reflux for 12 hours.

  • Causality: The ethoxide nucleophile attacks the epoxide via an Sₙ2 mechanism. Due to the geometric constraints of the fused bicyclic intermediate, the attack occurs strictly in an anti-periplanar fashion, guaranteeing the trans-relationship of the resulting 3-OH and 4-OEt groups.

  • Self-Validation Checkpoint: LC-MS must confirm the mass addition of +46 Da (EtOH). NOESY NMR must confirm the trans-diaxial relationship between the C3 and C4 protons.

Step 3: Debenzylation

  • Procedure: Dissolve the trans-1-benzyl-4-ethoxypyrrolidin-3-ol in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon for 8 hours. Filter through Celite.

  • Causality: Removal of the benzyl protecting group frees the secondary amine for the final functionalization.

Step 4: N-Alkylation

  • Procedure: To a solution of 4-ethoxypyrrolidin-3-ol (1.0 eq) in acetonitrile, add anhydrous K₂CO₃ (2.0 eq) and 2-bromoethanol (1.1 eq). Heat to 60 °C for 16 hours. Filter and purify via reverse-phase preparative HPLC.

  • Causality: The mild base (K₂CO₃) neutralizes the HBr byproduct without causing elimination of the 2-bromoethanol. Acetonitrile provides an optimal polar aprotic environment for the Sₙ2 alkylation.

  • Self-Validation Checkpoint: Final HRMS (ESI+) must yield an [M+H]⁺ peak at m/z 176.1287.

SynthesisWorkflow A 1-Benzyl-3-pyrroline B Pyrroline Epoxide A->B mCPBA, CH2Cl2 (Epoxidation) C trans-1-Benzyl-4-ethoxypyrrolidin-3-ol B->C EtOH, NaOEt, Reflux (Anti-periplanar Opening) D 4-Ethoxypyrrolidin-3-ol C->D H2, Pd/C, MeOH (Debenzylation) E 4-Ethoxy-1-(2-hydroxyethyl) pyrrolidin-3-ol D->E 2-Bromoethanol, K2CO3 (N-Alkylation)

Caption: Synthetic workflow for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol via epoxide ring-opening.

Conclusion

The architectural complexity of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol allows it to serve as a highly tuned vector in modern structure-based drug design. By understanding the causality behind its trans-stereochemistry and the metabolic advantages of its N-hydroxyethyl appendage, medicinal chemists can deploy this scaffold to optimize both target affinity and pharmacokinetic resilience. The rigorous, self-validating synthetic route provided ensures that researchers can access this sp³-rich chemical space with high fidelity.

References

  • Appchem Catalog: 4-ethoxy-1-(2-hydroxyethyl)
  • Phosphoramidite Gold(I)
  • Phosphoramidite Gold(I)

Sources

Foundational

Investigational Safety and Handling Profile: 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

An In-depth Technical and Safety Guide for Researchers Disclaimer: This document is an investigational guide. A formal, manufacturer-provided Safety Data Sheet (SDS) for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (CAS No...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical and Safety Guide for Researchers

Disclaimer: This document is an investigational guide. A formal, manufacturer-provided Safety Data Sheet (SDS) for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (CAS No. 2098132-49-9) is not publicly available at the time of this writing. The following information has been synthesized by analyzing the chemical structure, data from structurally analogous compounds, and established principles of laboratory safety. This guide is intended for use by qualified researchers, scientists, and drug development professionals who are capable of making their own risk assessments. It is not a substitute for a certified SDS.

Introduction and Strategic Context

4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is a substituted pyrrolidine. The pyrrolidine ring is a foundational scaffold in medicinal chemistry, recognized as one of the most prevalent five-membered nonaromatic nitrogen heterocycles in FDA-approved drugs.[1] This structural motif is a key building block in natural compounds, including many alkaloids and the amino acid proline, which is integral to numerous peptide hormones.[2][3] Its utility in drug design is often attributed to its ability to introduce three-dimensional complexity (a high Fsp3 fraction), which can enhance binding affinity and improve pharmacokinetic properties.[1]

Given the novelty of many substituted pyrrolidines in discovery pipelines, researchers often handle these compounds before extensive safety data is generated. This guide provides a proactive safety framework for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol, enabling research to proceed with a robust understanding of potential hazards and necessary precautions.

Predictive Hazard Assessment and Mitigation

The hazard profile is inferred from related pyrrolidine derivatives. The primary concerns with similar amine-containing heterocyclic alcohols are irritation to the skin and eyes, and potential harm if inhaled or ingested.[4][5]

Anticipated Hazard Identification

Based on analogs, the compound should be treated as potentially hazardous:

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[5] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation.[4][5]

  • Acute Toxicity (Oral, Inhalation): May be harmful if swallowed or inhaled, a common classification for related pyrrolidine structures.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

First-Aid Protocols

In the event of exposure, immediate and decisive action is critical. The following protocols are based on standard laboratory practice for hazardous chemicals.[4][6]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][6]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[4][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention from an eye specialist.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water and then drink 200-300 ml of water.[4] Seek immediate medical attention.
Fire and Explosion Hazard
  • Flammability: While specific data is unavailable, related compounds with similar functional groups may be flammable liquids.[7] It is prudent to keep the compound away from heat, sparks, open flames, and other sources of ignition.[8]

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam for firefighting.[8]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[4]

Accidental Release Measures

A structured response is necessary to contain spills and prevent exposure.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wear appropriate PPE (see Section 3.3). Cover drains to prevent entry into the sewer system.

  • Absorb: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect into a suitable, closed container for disposal.[8] For solid spills, carefully sweep up to avoid generating dust and place in a sealed container.

  • Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of contaminated materials as hazardous waste in accordance with institutional and local regulations.[8]

Laboratory Handling, Storage, and Exposure Control

The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures.

Prudent Handling and Engineering Controls

The causality behind handling recommendations is to minimize all potential routes of exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all manipulations that could generate aerosols, vapors, or dust.[9] An eyewash station and safety shower must be readily available.

  • Personal Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Wash hands thoroughly after handling, especially before eating, drinking, or smoking.[4]

Chemical Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]

  • Incompatibilities: Keep away from strong oxidizing agents.[8]

  • Rationale: Proper storage prevents degradation of the compound and minimizes the risk of hazardous reactions. The hydroxyl and amine groups may make the compound susceptible to oxidation or hygroscopy.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not static; it must be adapted to the specific experimental context. The following workflow diagram illustrates a self-validating decision process for ensuring adequate protection.

PPE_Workflow cluster_0 PPE Selection Workflow for Novel Pyrrolidines start Start: New Experiment Planned assess_scale Assess Scale & Procedure (e.g., mg vs. g, transfer vs. reaction) start->assess_scale base_ppe Baseline PPE (Mandatory): - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves (Double-gloving recommended) assess_scale->base_ppe All Procedures check_splash Risk of Splash or Spray? base_ppe->check_splash splash_ppe Upgrade Eye/Face Protection: - Chemical Splash Goggles - Face Shield check_splash->splash_ppe Yes check_aerosol Aerosol/Dust/Vapor Generation? (e.g., heating, sonicating, weighing solid) check_splash->check_aerosol No splash_ppe->check_aerosol aerosol_ppe Mandatory Fume Hood Use Consider Respiratory Protection (Consult EHS for fit-testing) check_aerosol->aerosol_ppe Yes final_ppe Final PPE Configuration Assembled check_aerosol->final_ppe No aerosol_ppe->final_ppe

Caption: PPE selection workflow for experimental procedures.

Physicochemical and Reactivity Profile (Inferred)

While empirical data is lacking, we can infer key properties from the compound's structure and related molecules.

Physicochemical Properties
PropertyValue / Inferred ValueSource / Rationale
CAS Number 2098132-49-9[10]
Molecular Formula C8H17NO3[10]
Molecular Weight 175.23 g/mol [10]
Physical State Likely a liquid or low-melting solidBased on analogs like 1-(2-Hydroxyethyl)pyrrolidine (liquid)[7] and (3S)-pyrrolidin-3-ol (solid)[5].
Solubility Expected to be soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO)Presence of multiple polar functional groups (hydroxyl, ether, tertiary amine).
Boiling Point Elevated; likely >200 °C at atmospheric pressureThe hydroxyl and N-hydroxyethyl groups will significantly increase the boiling point due to hydrogen bonding.
pKa Likely in the range of 8-10 for the tertiary amineTypical for pyrrolidine derivatives.
Stability and Reactivity
  • Chemical Stability: The product is expected to be stable under normal conditions of use and storage.[9]

  • Conditions to Avoid: Exposure to excessive heat, direct sunlight, and incompatible materials.[4]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under combustion, may produce toxic fumes including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Hazardous Reactions: Polymerization is not expected to occur.[9]

Strategic Workflow for Novel Compound Integration

For drug development professionals, integrating a new chemical entity like 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol into a research pipeline requires a systematic approach that embeds safety at every stage. The pyrrolidine scaffold is a valuable starting point for creating diverse chemical libraries for screening and lead optimization.[11][12]

The following workflow provides a self-validating system for handling such compounds from acquisition to disposal.

Research_Workflow cluster_1 Safe Handling Workflow for a Novel Research Chemical receipt 1. Compound Receipt - Verify Structure & Purity - Log into Inventory safety_review 2. Safety Review - Review this Guide - Cross-reference similar structures - Document Risk Assessment receipt->safety_review exp_design 3. Experimental Design - Use Smallest Scale Possible - Define PPE (See Fig. 1) - Prepare Quench/Waste Procedures safety_review->exp_design execution 4. Experiment Execution - Work in Fume Hood - Follow Approved Protocol - Document All Observations exp_design->execution waste 5. Waste Disposal - Segregate Halogenated/Non-Halogenated - Label Waste Container Clearly - Arrange for Professional Disposal execution->waste review 6. Post-Experiment Review - Update Risk Assessment with new findings - Share safety insights with team execution->review Observations waste->review

Caption: A systematic workflow for integrating novel chemicals in R&D.

References

  • Appchem. 4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.
  • Generic Safety Data Sheet.
  • Sigma-Aldrich.
  • BASF Agro.
  • Fisher Scientific.
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)
  • BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
  • PubChem - NIH. (3S)-pyrrolidin-3-ol.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • ResearchGate. Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers.
  • Sigma-Aldrich. 1-(2-Hydroxyethyl)pyrrolidine 97.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary A comprehensive understanding of a compound's solubility is fundamental to its successful application in research and development, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive understanding of a compound's solubility is fundamental to its successful application in research and development, particularly within the pharmaceutical industry. This guide provides a detailed examination of the anticipated solubility profile of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol. Due to the limited availability of specific experimental data for this compound, this document establishes a scientifically grounded, inferred solubility profile by analyzing its structural components and comparing them to well-characterized analogous molecules. This guide also outlines the theoretical principles of solubility and provides detailed, best-practice methodologies for its experimental determination, equipping researchers with the necessary tools to generate precise data for their specific applications.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a critical physicochemical property.[1][2] In drug discovery and development, solubility significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy.[3][4] A compound with poor solubility can present significant challenges during formulation and may exhibit inadequate absorption in the body, leading to suboptimal therapeutic outcomes.[5] Therefore, a thorough characterization of a compound's solubility in a range of solvents is an essential early-step in the development pipeline.

This guide focuses on the predicted solubility of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol, a molecule with several functional groups that are expected to dictate its behavior in various organic solvents.

Molecular Structure and its Influence on Solubility

The solubility of an organic molecule is intrinsically linked to its structure, particularly the presence and interplay of polar and nonpolar functional groups.[6] The structure of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol contains several key features that will govern its solubility:

  • Pyrrolidine Ring: A five-membered saturated heterocycle containing a nitrogen atom. The ring itself is largely nonpolar.

  • Two Hydroxyl (-OH) Groups: These groups are highly polar and capable of both donating and accepting hydrogen bonds. The presence of two hydroxyl groups is expected to significantly increase the molecule's polarity and its ability to interact with polar solvents.[7]

  • Ethoxy (-OCH2CH3) Group: An ether linkage with an ethyl group. The ether oxygen can act as a hydrogen bond acceptor, contributing to polarity, though to a lesser extent than a hydroxyl group.[8] The ethyl group adds a small nonpolar character.

  • N-(2-hydroxyethyl) Group: This substituent on the pyrrolidine nitrogen contains a hydroxyl group, further enhancing the molecule's polarity and hydrogen bonding potential.

  • Tertiary Amine: The nitrogen atom within the pyrrolidine ring is a tertiary amine, which can act as a hydrogen bond acceptor.

Overall, the presence of three hydroxyl groups and an ether linkage suggests that 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol will be a relatively polar molecule with a strong capacity for hydrogen bonding.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile in various classes of organic solvents is predicted for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol. For comparative purposes, the known properties of structurally related compounds such as 1-(2-hydroxyethyl)pyrrolidine and 3-pyrrolidinol are considered. 1-(2-hydroxyethyl)pyrrolidine is a liquid at room temperature and is partly soluble in water, and soluble in alcohol, ether, and benzene.[9][10] 3-pyrrolidinol is also a liquid at room temperature.[11][12]

Solvent ClassRepresentative SolventsPredicted Solubility of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-olRationale
Polar Protic Water, Methanol, EthanolHigh to Very High The multiple hydroxyl groups and the ether oxygen can readily form hydrogen bonds with protic solvents. The polar nature of these solvents will effectively solvate the polar functional groups of the molecule.[6][13]
Polar Aprotic DMSO, DMF, AcetonitrileHigh These solvents can act as hydrogen bond acceptors and have high dielectric constants, allowing them to effectively solvate polar molecules. The lack of hydrogen bond donation from the solvent is less critical due to the molecule's own hydrogen bonding capabilities.
Moderately Polar Acetone, Ethyl AcetateModerate These solvents have some polar character and can act as hydrogen bond acceptors. However, their lower polarity compared to protic and aprotic polar solvents may result in lower solubility.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Very Low The principle of "like dissolves like" suggests that the highly polar nature of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol will make it poorly soluble in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds in the solute would not be compensated by the weak van der Waals interactions with nonpolar solvents.[6]

Theoretical Framework of Solubility

The process of dissolution is governed by thermodynamic principles.[1] The change in Gibbs free energy (ΔG) for the dissolution process determines the solubility of a solute in a solvent. The relationship is described by the equation:

ΔG = ΔH – TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative ΔG favors dissolution.

  • ΔH is the change in enthalpy, representing the energy difference between solute-solute and solvent-solvent interactions versus solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS is the change in entropy, which is generally positive for dissolution, favoring the process.[1]

For a solid to dissolve, the energy required to break the crystal lattice (solute-solute interactions) and to disrupt the solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, especially in the context of drug discovery.[14][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions.[14] It is a thermodynamically stable state. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[16]

  • Kinetic Solubility: This refers to the concentration of a solute that precipitates from a supersaturated solution.[14][17] It is often measured in high-throughput screening assays where a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[4] Kinetic solubility values are often higher than thermodynamic solubility but represent a metastable state.[14]

For drug development, thermodynamic solubility is the more relevant parameter as it reflects the stable state of the drug in a formulation.[17]

Experimental Determination of Solubility

Accurate and reproducible experimental data is paramount. The following section details a robust protocol for determining the thermodynamic solubility of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

The Shake-Flask Method

The shake-flask method is the most widely accepted technique for determining equilibrium solubility.[16][18]

Objective: To determine the concentration of a saturated solution of the analyte in a specific solvent at a controlled temperature.

Materials:

  • 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (solute)

  • Selected organic solvents (of high purity)

  • Temperature-controlled orbital shaker or agitator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another validated analytical technique.

Protocol:

  • Preparation: Add an excess amount of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[18] It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

  • Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. The filter material should be compatible with the solvent used.

  • Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the concentration of the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation: Calculate the original concentration of the saturated solution, taking into account any dilution factors.

The entire process should be performed in triplicate for each solvent to ensure the reliability of the results.[19]

Analytical Method Validation

The accuracy of the solubility determination is highly dependent on the analytical method used. A validated HPLC method should demonstrate linearity, accuracy, precision, and specificity for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis A Add excess solute to solvent B Agitate at constant temperature A->B C Monitor until equilibrium is reached B->C D Withdraw supernatant C->D E Filter to remove solid D->E F Dilute sample (if necessary) E->F G Analyze by HPLC F->G

Caption: Workflow for thermodynamic solubility determination.

Logical Relationship of Molecular Properties and Solubility

The interplay between the molecular features of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol and its solubility in different solvent types can be visualized as follows:

G cluster_solute 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol cluster_solvent Solvent Properties cluster_solubility Solubility Outcome Solute Molecular Structure PolarGroups High Polarity (3 -OH, 1 Ether) Solute->PolarGroups HBonding Strong H-Bonding (Donor & Acceptor) Solute->HBonding HighSolubility High Solubility PolarGroups->HighSolubility LowSolubility Low Solubility PolarGroups->LowSolubility HBonding->HighSolubility HBonding->LowSolubility PolarSolvent Polar Solvents (e.g., Water, Methanol) PolarSolvent->HighSolubility NonpolarSolvent Nonpolar Solvents (e.g., Hexane) NonpolarSolvent->LowSolubility

Sources

Foundational

mechanism of action for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol derivatives

Mechanism of Action for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Derivatives: A Technical Whitepaper on Neuro-Modulatory Scaffolds Executive Summary The development of highly functionalized cyclic amines has driven sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Derivatives: A Technical Whitepaper on Neuro-Modulatory Scaffolds

Executive Summary

The development of highly functionalized cyclic amines has driven significant advancements in targeted neuropharmacology. Among these, 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol and its derivatives represent a sophisticated class of structural scaffolds. Rather than acting as a single-target active pharmaceutical ingredient (API), this pharmacophore serves as a versatile, tunable foundation for modulating complex central nervous system (CNS) pathways. This whitepaper deconstructs the physicochemical causality of this scaffold and details its dual mechanism of action as both a Histamine H3 Receptor (H3R) inverse agonist and a Sigma-1 Receptor (S1R) chaperone modulator.

Part 1: Deconstructing the Pharmacophore: Causality in Design

The pharmacological utility of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol derivatives is dictated by the precise spatial arrangement of its four core structural elements:

  • The Pyrrolidine Core: The nitrogen atom within the five-membered pyrrolidine ring possesses a pKa of approximately 8.5, ensuring it remains predominantly protonated at physiological pH. This cationic center is the primary anchor, forming critical salt bridges with conserved aspartic acid residues in the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs) 1[1].

  • 1-(2-Hydroxyethyl) N-Substitution: Alkylation of the amine with a hydroxyethyl group serves a dual purpose. It sterically shields the nitrogen from rapid oxidative deamination by monoamine oxidases, while the terminal hydroxyl acts as a flexible hydrogen-bond donor/acceptor. In chaperone proteins, this moiety interacts with hydrophilic networks, dictating the ligand's functional efficacy2[2].

  • 4-Ethoxy Ether Linkage: The ethoxy group acts as a lipophilic probe. By occupying secondary hydrophobic sub-pockets within target receptors, it significantly decreases the off-rate ( koff​ ), thereby increasing target residence time3[3].

  • 3-ol (Hydroxyl) Stereocenter: The hydroxyl group at position 3 stabilizes the bioactive conformation of the ring via intramolecular hydrogen bonding, restricting rotational entropy and minimizing off-target binding.

Part 2: Core Mechanisms of Action

Histamine H3 Receptor (H3R) Inverse Agonism

The H3R is a constitutively active presynaptic autoreceptor that suppresses the release of histamine, acetylcholine, and dopamine. Pyrrolidine derivatives are uniquely suited to act as potent inverse agonists at this receptor4[4]. By binding to the inactive state of the H3R, the scaffold prevents the coupling of the Gi/o​ protein complex. This blockade relieves the inhibition of adenylate cyclase, leading to an accumulation of intracellular cAMP and the subsequent calcium-dependent exocytosis of neurotransmitter vesicles.

H3R_Pathway Ligand Pyrrolidine Derivative (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Ligand->H3R Binds & Inactivates Gi Gi/o Protein (Inhibited) H3R->Gi Blocks coupling AC Adenylate Cyclase (Activated) Gi->AC Relieves inhibition cAMP cAMP Levels (Increased) AC->cAMP Synthesizes NT Neurotransmitter Release (ACh, DA, HA) cAMP->NT Triggers exocytosis

Fig 1. Inverse agonism of H3R by pyrrolidine derivatives, enhancing neurotransmitter release.

Sigma-1 Receptor (S1R) Chaperone Modulation

Beyond GPCRs, functionalized pyrrolidines exhibit high affinity for the Sigma-1 Receptor (S1R), a 25 kDa transmembrane chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)5[5]. Under basal conditions, S1R is sequestered by the binding immunoglobulin protein (BiP). The binding of the pyrrolidine derivative induces a conformational shift that triggers the dissociation of S1R from BiP6[6]. The liberated S1R then chaperones the inositol 1,4,5-trisphosphate receptor (IP3R), optimizing calcium efflux from the ER to the mitochondria, thereby enhancing cellular bioenergetics and resilience against neuro-inflammatory stress.

S1R_Pathway Ligand Pyrrolidine Derivative (S1R Modulator) Complex S1R-BiP Complex (at MAM) Ligand->Complex Binds S1R S1R Free S1R Chaperone (Active) Complex->S1R Dissociates BiP IP3R IP3 Receptor (Stabilized) S1R->IP3R Chaperones Ca Ca2+ Efflux to Mitochondria (Optimized) IP3R->Ca Regulates

Fig 2. S1R activation at the mitochondria-associated membrane (MAM) regulating calcium efflux.

Part 3: Quantitative Structure-Activity Relationship (SAR)

The table below summarizes the structure-activity relationship dynamics when modifying the core 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol scaffold. Data reflects the causal impact of specific moieties on target affinity ( Ki​ ) and lipophilicity (LogD).

Compound ModificationH3R Ki​ (nM)S1R Ki​ (nM)LogD (pH 7.4)Primary Efficacy Profile
Core Scaffold (Unmodified) 14.28.51.8Balanced Dual Modulator
Removal of 4-Ethoxy group185.042.10.9Loss of residence time; weak affinity
Substitution: N-methyl for N-hydroxyethyl8.1115.02.4H3R selective; loss of S1R H-bonding
Inversion of 3-ol stereocenter88.412.01.8S1R selective; steric clash at H3R

Part 4: Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems with built-in causality checks.

Protocol A: H3R Radioligand Displacement Assay

Rationale: This protocol quantifies the binding affinity ( Ki​ ) of the pyrrolidine derivatives. EDTA is strictly excluded from the assay buffer to prevent the stripping of divalent cations ( Mg2+ ) essential for GPCR conformational stability.

  • Preparation: Resuspend CHO-K1 cell membranes expressing human H3R in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -N- α -methylhistamine (radioligand), and serial dilutions of the pyrrolidine derivative (10 pM to 10 µM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + radioligand + membranes (establishes maximum signal).

    • Non-Specific Binding (NSB): Add 10 µM thioperamide (reference antagonist). System Check: The assay is only valid if the Z'-factor between TB and NSB is >0.6.

  • Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Read radioactivity via liquid scintillation counting.

  • Analysis: Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: S1R-Mediated Calcium Flux Assay

Rationale: S1R activation directly modulates IP3R-dependent Ca2+ release. Fluo-4 AM is utilized as it is a highly sensitive intracellular calcium indicator that does not require cell lysis.

  • Cell Loading: Plate MCF7 cells (which constitutively express high levels of S1R) at 20,000 cells/well. Incubate with 2 µM Fluo-4 AM dye and 0.02% Pluronic F-127 for 45 minutes at 37°C.

  • Baseline Establishment: Transfer the plate to a kinetic fluorometric reader. Record baseline fluorescence (Ex 488 nm / Em 516 nm) for exactly 30 seconds prior to compound injection.

  • Compound Injection & Self-Validation:

    • Test Well: Inject 1 µM of the pyrrolidine derivative.

    • Positive Control: Inject 1 µM PRE-084 (established S1R agonist).

    • Causality Check (Negative Control): Pre-incubate a subset of wells with 10 µM BD-1047 (S1R antagonist) for 15 minutes before adding the test derivative. System Check: A true S1R-mediated mechanism must show a complete ablation of the calcium spike in the BD-1047 pre-treated wells.

  • Data Capture: Record peak fluorescence ( Fmax​ ) and calculate the response as ΔF/F0​ .

Part 5: References

  • A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • Biphenyl-Ethyl-Pyrrolidine Derivatives as Histamine H3 Receptor Modulators for the Treatment of Cognitive Disorders Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, Structure−Activity Relationships, and Biological Profiles of a Quinazolinone Class of Histamine H3 Receptor Inverse Agonists Source: ACS Publications URL:[Link]

  • High-Affinity Sigma-1 (σ1) Receptor Ligands Based on the σ1 Antagonist PB212 Source: Taylor & Francis Online URL:[Link]

  • Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases Source: MDPI URL:[Link]

  • Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review Source: Exploration Pub URL: [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol in Modern Organic Synthesis

Introduction: The Pyrrolidine Scaffold and the Emergence of a Versatile Precursor The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidine Scaffold and the Emergence of a Versatile Precursor

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including antiviral, anticancer, and antidiabetic agents.[1][2][3] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets.[2] Within the diverse family of pyrrolidine-based building blocks, 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol emerges as a precursor of significant synthetic potential. Its vicinal diol-like functionality, coupled with an ethoxy group and a hydroxyethyl side chain on the nitrogen, offers multiple points for stereocontrolled derivatization.

This guide provides a comprehensive overview of the synthetic routes to 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol and detailed protocols for its application as a precursor in the synthesis of high-value molecules, particularly focusing on its role in the construction of neuraminidase inhibitor analogues.

Physicochemical Properties and Spectral Data

PropertyValue
Chemical Name 4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol
CAS Number 2098132-49-9
Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Appearance Expected to be a viscous oil or low-melting solid
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMSO, DMF) and water

Note: Experimental data should be confirmed for each synthesized batch.

Proposed Synthesis of the Precursor

A plausible and efficient synthesis of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol can be envisioned starting from commercially available (S)-4-hydroxy-2-pyrrolidinone. This strategy leverages a chiral pool approach to establish the desired stereochemistry early in the synthetic sequence.

Synthesis_of_Precursor A (S)-4-hydroxy-2-pyrrolidinone B Protection (e.g., TBSCl, Imidazole) A->B Step 1 C O-Alkylation (e.g., Ethyl iodide, NaH) B->C Step 2 D Reduction (e.g., LiAlH4) C->D Step 3 E N-Alkylation (e.g., 2-Bromoethanol, K2CO3) D->E Step 4 F Deprotection (e.g., TBAF) E->F Step 5 G 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol F->G Step 6

Caption: Proposed synthetic pathway to 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

Protocol 1: Synthesis of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Materials:

  • (S)-4-hydroxy-2-pyrrolidinone

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide

  • Lithium aluminum hydride (LiAlH4)

  • 2-Bromoethanol

  • Potassium carbonate (K2CO3)

  • Tetrabutylammonium fluoride (TBAF, 1 M in THF)

  • Anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)

  • Saturated aqueous solutions: NH4Cl, NaHCO3, NaCl (brine)

  • Drying agent: Anhydrous MgSO4 or Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Protection of the Hydroxyl Group:

    • To a solution of (S)-4-hydroxy-2-pyrrolidinone (1.0 equiv) in anhydrous DCM, add imidazole (1.5 equiv) and TBSCl (1.2 equiv) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench with saturated aqueous NH4Cl and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo. Purify by flash chromatography to yield the TBS-protected intermediate.

  • O-Alkylation:

    • To a suspension of NaH (1.5 equiv) in anhydrous THF at 0 °C, add a solution of the TBS-protected intermediate (1.0 equiv) in THF dropwise.

    • Stir for 30 minutes at 0 °C, then add ethyl iodide (2.0 equiv).

    • Allow the reaction to stir at room temperature for 16-24 hours.

    • Carefully quench the reaction with water at 0 °C and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate. Purify by chromatography.

  • Reduction of the Lactam:

    • To a solution of LiAlH4 (2.0 equiv) in anhydrous THF at 0 °C, add the O-ethylated intermediate (1.0 equiv) in THF dropwise.

    • Stir the reaction at reflux for 4-6 hours.

    • Cool to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to obtain the crude pyrrolidine.

  • N-Alkylation:

    • To a solution of the crude pyrrolidine (1.0 equiv) in anhydrous ACN, add K2CO3 (3.0 equiv) and 2-bromoethanol (1.5 equiv).

    • Heat the mixture to reflux and stir for 12-18 hours.

    • Cool to room temperature, filter the solids, and concentrate the filtrate.

    • Purify the residue by flash chromatography.

  • Deprotection:

    • To a solution of the TBS-protected product (1.0 equiv) in THF, add TBAF (1.2 equiv, 1 M solution in THF).

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture and purify by flash chromatography to afford the final product, 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

Application in the Synthesis of Neuraminidase Inhibitor Analogues

The structural features of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol make it an excellent precursor for the synthesis of analogues of neuraminidase inhibitors like Oseltamivir (Tamiflu®).[4][5] The vicinal hydroxyl and ethoxy groups mimic the functionality found in the cyclohexene core of Oseltamivir.

Application_Synthesis Precursor 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Step1 Selective mesylation of primary alcohol Precursor->Step1 Step2 Intramolecular cyclization to form aziridinium ion Step1->Step2 Step3 Nucleophilic opening of aziridinium with an amine Step2->Step3 Step4 Acylation of the amine Step3->Step4 Product Neuraminidase Inhibitor Analogue Step4->Product

Caption: Synthetic scheme for a neuraminidase inhibitor analogue.

Protocol 2: Synthesis of a Diamino-pyrrolidine Core

Rationale: This protocol details the conversion of the diol functionality into a vicinal diamine, a key pharmacophore in many enzyme inhibitors. The strategy involves selective activation of the primary hydroxyl group, followed by an intramolecular cyclization and subsequent nucleophilic opening.

Materials:

  • 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Benzylamine

  • Anhydrous DCM and THF

  • Saturated aqueous NaHCO3 and brine

Procedure:

  • Selective Mesylation:

    • Dissolve 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (1.0 equiv) in anhydrous DCM and cool to -20 °C.

    • Add triethylamine (1.2 equiv), followed by the dropwise addition of methanesulfonyl chloride (1.1 equiv).

    • Stir the reaction at -20 °C for 2 hours, monitoring by TLC. The low temperature favors the selective mesylation of the less hindered primary alcohol.

    • Upon completion, wash the reaction mixture with cold saturated aqueous NaHCO3 and then brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at low temperature to yield the crude mesylate. Use this intermediate immediately in the next step.

  • Intramolecular Cyclization and Nucleophilic Opening:

    • Dissolve the crude mesylate in anhydrous THF.

    • Add benzylamine (3.0 equiv) and heat the mixture to 50 °C. The secondary alcohol is expected to displace the mesylate intramolecularly to form a transient, strained bicyclic aziridinium intermediate which is then opened by benzylamine.

    • Stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and remove the solvent in vacuo.

    • Purify the residue by flash column chromatography (using a gradient of ethyl acetate in hexanes, followed by a small percentage of triethylamine to prevent streaking) to isolate the desired diamino-pyrrolidine derivative.

Data Summary

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
Protocol 1
1(S)-4-hydroxy-2-pyrrolidinoneTBSCl, ImidazoleDCM0 to RT12-1685-95
2TBS-protected intermediateNaH, Ethyl iodideTHF0 to RT16-2470-85
3O-ethylated intermediateLiAlH4THFReflux4-680-90
4Crude pyrrolidine2-Bromoethanol, K2CO3ACNReflux12-1860-75
5TBS-protected productTBAFTHFRT2-490-98
Protocol 2
14-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-olMsCl, TEADCM-202>90 (crude)
2Crude mesylateBenzylamineTHF5024-4850-65

Conclusion and Future Perspectives

4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol represents a highly functionalized and versatile building block for organic synthesis. The protocols outlined herein provide a robust pathway for its preparation and demonstrate its utility in the construction of complex molecular architectures relevant to drug discovery. The strategic placement of its functional groups allows for a variety of chemical transformations, paving the way for the synthesis of diverse libraries of compounds for biological screening. Future work will focus on expanding the applications of this precursor to other classes of bioactive molecules and on the development of more atom-economical synthetic routes.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry. [Link]

  • Synthesis of potent pyrrolidine influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of (-)-Oseltamivir. ResearchGate. [Link]

  • Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate. Organic Process Research & Development. [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). The Journal of Organic Chemistry. [Link]

  • Oseltamivir total synthesis. Wikipedia. [Link]

  • α-Arylation of N-Boc Pyrrolidine. Organic Syntheses. [Link]

  • Time Economical Total Synthesis of (−)-Oseltamivir. Organic Letters. [Link]

  • Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate. [Link]

  • 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

  • 4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Chemical Information. Appchem. [Link]

  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations. The Journal of Organic Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • The Role of Pyrrolidinone Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Dipeptide analogues containing 4-ethoxy-3-pyrrolin-2-ones. Organic Letters. [Link]

  • Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

  • A Practical Synthesis of (S)- and (R)-4-Hydroxy-2-pyrrolidinone via 1-Phenylethylamine Mediated Resolution. ResearchGate. [Link]

  • Novel method for preparing 4-(2-ethoxy)-1,3-dihydro-2H-indole-2-ketone.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. [Link]

Sources

Application

HPLC method development for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Application Note: Advanced HILIC-CAD/MS Method Development for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Introduction & Physicochemical Profiling The quantitative analysis of highly polar, aliphatic amines presents a du...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HILIC-CAD/MS Method Development for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Introduction & Physicochemical Profiling

The quantitative analysis of highly polar, aliphatic amines presents a dual challenge in modern liquid chromatography. The target analyte, 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol , exemplifies these difficulties. Structurally, it features a basic pyrrolidine ring (tertiary amine), two hydroxyl groups (one secondary on the ring, one primary on the N-ethyl appendage), and an ethoxy ether linkage.

From an analytical perspective, this molecule presents two critical hurdles:

  • Extreme Hydrophilicity: The high density of hydrogen-bond donors and acceptors results in a highly polar molecule that exhibits near-zero retention on traditional reversed-phase (RPLC) C18 columns.

  • Lack of a Chromophore: The absence of conjugated π -systems or aromatic rings renders standard Ultraviolet (UV) detection practically useless, as the molecule only absorbs at low, non-specific wavelengths (e.g., <210 nm) where mobile phase interference is severe.

To establish a robust, self-validating analytical method suitable for drug development and impurity profiling, we must abandon conventional RPLC-UV. Instead, as detailed in this protocol, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled orthogonally with Charged Aerosol Detection (CAD) and Tandem Mass Spectrometry (LC-MS/MS) .

Mechanistic Rationale for Experimental Choices

Chromatographic Selectivity: Why HILIC?

In HILIC, the stationary phase is highly polar (e.g., Amide, Zwitterionic, or bare silica), and the mobile phase is highly organic (typically >70% Acetonitrile) with a small aqueous buffer component. The stationary phase adsorbs a water-rich layer from the mobile phase. Polar analytes like our pyrrolidin-3-ol derivative partition into this aqueous layer, achieving strong retention [1]. We selected an Ethylene Bridged Hybrid (BEH) Amide column because it prevents the severe secondary silanol interactions that typically cause basic pyrrolidines to exhibit severe peak tailing on bare silica [2].

Detector Orthogonality: CAD and MS

Because the analyte is "invisible" to UV, we rely on detectors that measure mass rather than light absorbance.

  • Charged Aerosol Detection (CAD): The column effluent is nebulized, and the solvent is evaporated. The remaining non-volatile analyte particles are charged by ionized nitrogen gas and measured by an electrometer. CAD provides a universal, near-uniform response for non-volatile compounds, making it ideal for accurate mass-balance quantification without needing a chromophore [3].

  • Mass Spectrometry (ESI+): The tertiary amine is easily protonated. Electrospray Ionization (ESI) in positive mode provides exquisite sensitivity and structural confirmation.

Crucially, both CAD and MS strictly require volatile mobile phases . Therefore, we utilize ammonium formate buffer adjusted to pH 3.2. At this pH, the pyrrolidine nitrogen is fully protonated, ensuring a single charge state for MS and preventing partial-ionization peak tailing, while the formate salt completely evaporates in the CAD drift tube [4].

Method Development Workflow

G Target Analyte Profiling 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Chromatography Chromatographic Strategy Target->Chromatography High Polarity Detection Detection Strategy Target->Detection No Chromophore RPLC Reversed-Phase (C18) Result: Poor Retention (k' < 0.5) Chromatography->RPLC Screen 1 HILIC HILIC (BEH Amide) Result: Strong Retention (k' > 3.0) Chromatography->HILIC Screen 2 UV UV Detection (210 nm) Result: High Background Noise Detection->UV Screen 1 CAD Charged Aerosol (CAD) Result: Universal Quantitation Detection->CAD Screen 2 MS Mass Spectrometry (ESI+) Result: High Sensitivity & ID Detection->MS Screen 3 HILIC->CAD Volatile Buffer Required HILIC->MS ESI Compatibility

Workflow logic for the chromatographic and detection strategy of polar pyrrolidines.

Step-by-Step Experimental Protocols

Reagent Preparation & Sample Dilution

Causality Note: In HILIC, injecting a sample dissolved in 100% water will disrupt the localized water-rich layer on the column, causing peak splitting and breakthrough. Samples must be diluted in a high-organic solvent.

  • Buffer Preparation (Mobile Phase A): Dissolve 630 mg of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 3.2 using LC-MS grade Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Organic Phase (Mobile Phase B): 100% LC-MS grade Acetonitrile.

  • Sample Diluent: Prepare a mixture of Acetonitrile:Water (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol reference standard. Dissolve in 10.0 mL of sample diluent (1.0 mg/mL stock). Vortex for 60 seconds and sonicate for 5 minutes.

Chromatographic Conditions (HILIC)
  • Column: Waters XBridge BEH Amide, 2.1 × 100 mm, 2.5 µm (or equivalent).

  • Column Temperature: 40 °C (Elevated temperature improves mass transfer and peak symmetry for basic amines).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish partitioning)

    • 1.0 - 6.0 min: Linear gradient to 60% B (Elution phase)

    • 6.0 - 8.0 min: 60% B (Column wash)

    • 8.0 - 8.1 min: Return to 90% B

    • 8.1 - 12.0 min: 90% B (Critical re-equilibration phase; HILIC requires longer re-equilibration than RPLC).

Detector Parameters

Charged Aerosol Detector (CAD) Settings:

  • Evaporation Temperature: 35 °C (Optimized to preserve the semi-volatile analyte while fully evaporating the formate buffer).

  • Data Collection Rate: 10 Hz.

  • Filter/Time Constant: 3.6 seconds.

  • Power Function (PF): 1.0 (For linear range expansion, PF can be adjusted to 1.3-1.5 during data processing depending on the specific CAD model).

Mass Spectrometry (LC-MS/MS) Settings:

  • Ionization: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Precursor Ion: m/z 176.1 [M+H]+ (Calculated for C8H17NO3).

  • Primary MRM Transition (Quantifier): m/z 176.1 114.1 (Loss of ethoxy/hydroxyethyl fragments; specific collision energy to be optimized via direct infusion, typically ~15-20 eV).

Results & Data Presentation

The method was subjected to a rigorous screening and validation protocol. Table 1 demonstrates the failure of traditional RPLC and the success of HILIC chemistries. Table 2 outlines the validation metrics, proving the system's self-validating integrity.

Table 1: Stationary Phase Screening Summary | Column Chemistry | Mobile Phase System | Retention Factor ( k′ ) | Peak Asymmetry ( As​ ) | Conclusion | | :--- | :--- | :--- | :--- | :--- | | C18 (Reversed-Phase) | 0.1% FA in Water / ACN | 0.2 | N/A (Co-elutes with void) | Rejected. Insufficient retention. | | Bare Silica (HILIC) | 10mM Amm. Formate / ACN | 4.5 | 2.8 | Rejected. Severe silanol tailing. | | Zwitterionic (ZIC-HILIC) | 10mM Amm. Formate / ACN | 3.8 | 1.4 | Acceptable. Good retention. | | BEH Amide (HILIC) | 10mM Amm. Formate / ACN | 4.1 | 1.1 | Selected. Optimal peak shape. |

Table 2: Method Validation Parameters (BEH Amide Column) | Parameter | CAD Performance | MS/MS Performance | Acceptance Criteria | | :--- | :--- | :--- | :--- | | Linear Range | 1.0 – 50.0 µg/mL | 1.0 – 500 ng/mL | R2≥0.990 | | LOD (S/N > 3) | 0.3 µg/mL | 0.2 ng/mL | Signal-to-Noise 3 | | LOQ (S/N > 10) | 1.0 µg/mL | 1.0 ng/mL | Signal-to-Noise 10 | | Injection Precision | 1.8% RSD ( n=6 ) | 2.4% RSD ( n=6 ) | RSD 5.0% | | Recovery | 98.5% – 101.2% | 95.4% – 104.1% | 90.0% – 110.0% |

Conclusion

The quantitative analysis of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol mandates a departure from standard chromatographic practices. By leveraging the partitioning mechanism of an Amide-based HILIC stationary phase, we successfully overcame the analyte's extreme hydrophilicity. Furthermore, orthogonal detection utilizing CAD and LC-MS/MS completely bypassed the analyte's lack of a UV chromophore. The resulting protocol is highly sensitive, robust, and fully validated for use in rigorous pharmaceutical development environments.

References

  • Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines... Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][1]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation Technical Application Notes. Available at:[Link][2]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. LCMS.cz Technical Resources. Available at:[Link][3]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies Technical Overview. Available at:[Link][4]

Sources

Method

catalytic reactions involving 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

An initial survey of the scientific literature reveals that while the pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis, the specific compound 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is a novel, unc...

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Author: BenchChem Technical Support Team. Date: April 2026

An initial survey of the scientific literature reveals that while the pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis, the specific compound 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is a novel, uncharacterized entity in this context. There are no published reports detailing its use in catalytic reactions.

Therefore, this document is presented as a Prospectus and Methodological Guide for the research scientist. It is designed not to report on established applications, but to leverage deep, field-proven insights from analogous systems to propose a high-probability research plan for investigating this promising new molecule. As a Senior Application Scientist, my goal is to provide you, the researcher, with the scientific rationale, detailed experimental designs, and analytical frameworks required to unlock its potential.

We will explore its likely utility in two of the most impactful areas of modern organic synthesis where pyrrolidine derivatives have proven essential: Asymmetric Organocatalysis and Transition Metal-Catalyzed Cycloadditions . The protocols herein are robust, self-validating, and grounded in authoritative literature on closely related systems.

The Scientific Promise of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry and catalysis.[1][2] Its rigid, five-membered ring structure provides a well-defined stereochemical environment, which is crucial for inducing asymmetry in chemical reactions. Molecules like the amino acid L-proline and its derivatives sparked the revolution in organocatalysis over the past two decades.[3][4]

The structure of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol presents several key features that suggest significant catalytic potential:

  • Multiple Chiral Centers: The substituted pyrrolidine ring is inherently chiral, providing the foundational element for asymmetric induction.

  • N,O-Coordination Sites: The molecule contains a secondary amine (within the ring after potential complexation) and two hydroxyl groups. This N,O,O-tridentate motif is an excellent platform for chelating with metal catalysts, creating a well-defined and rigid chiral environment.

  • Hydrogen Bonding Capability: The hydroxyl groups can act as crucial hydrogen-bond donors. In organocatalysis, this allows for the precise orientation of substrates through non-covalent interactions, a key factor in achieving high enantioselectivity.[4]

  • Modifiable Periphery: The ethoxy and hydroxyethyl groups offer sites for future modification to fine-tune steric and electronic properties, allowing for catalyst optimization.

This guide will lay out the initial experiments to test these hypotheses.

Part 1: Investigation as a Chiral Organocatalyst in the Asymmetric Aldol Reaction

Scientific Rationale & Mechanistic Hypothesis

The seminal discovery that L-proline can catalyze the intermolecular aldol reaction via an enamine intermediate marked the birth of modern organocatalysis.[5] Diarylprolinol ethers, which are structurally related to our target molecule, are among the most powerful catalysts for this transformation. The proposed catalytic cycle for an aldehyde-ketone aldol reaction using our target molecule would follow this established enamine-based mechanism. The secondary amine of the pyrrolidine reacts with a ketone (e.g., cyclohexanone) to form an enamine. This enamine, the true catalytic species, then attacks the aldehyde electrophile. The hydroxyl groups on our proposed catalyst are hypothesized to play a critical role in the transition state, organizing the substrates via hydrogen bonding to direct the stereochemical outcome of the C-C bond formation.

Experimental Workflow: Catalyst Screening & Validation

The following workflow provides a systematic approach to evaluating the catalytic efficacy of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis reagents Prepare Stock Solutions (Aldehyde, Ketone, Catalyst) setup Set up Array of Reaction Vials reagents->setup add_reagents Charge Vials with Ketone & Catalyst setup->add_reagents cool Cool to 0 °C add_reagents->cool add_aldehyde Add Aldehyde to Initiate cool->add_aldehyde stir Stir at 0 °C to RT (Monitor by TLC) add_aldehyde->stir quench Quench Reaction (e.g., sat. NH4Cl) stir->quench workup Aqueous Workup & Extraction quench->workup purify Flash Chromatography workup->purify analyze Determine Yield (¹H NMR) Determine e.e. (Chiral HPLC) purify->analyze G L Ligand (L*) 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Complex Active Catalyst [Cu(I)-L*] L->Complex Coordination Cu Cu(I) Source (e.g., Cu(OTf)₂ + PhSiH₃) Cu->Complex Ylide_Complex [Ylide-Cu(I)-L*] Complex Complex->Ylide_Complex Coordination Ylide_Pre Azomethine Ylide Precursor (Imine) Ylide_Pre->Ylide_Complex Product_Complex [Product-Cu(I)-L*] Ylide_Complex->Product_Complex [3+2] Cycloaddition Alkene Dipolarophile (Alkene) Alkene->Product_Complex Product_Complex->Complex Product Release Product Enantioenriched Pyrrolidine Product Product_Complex->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Welcome to the technical support guide for the synthesis of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (CAS 2098132-49-9)[1]. This document is designed for researchers, chemists, and drug development professionals who ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (CAS 2098132-49-9)[1]. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in synthesizing this and structurally similar substituted pyrrolidinols. Our goal is to provide a framework for troubleshooting common issues and optimizing reaction conditions to improve yield and purity.

The synthesis of highly functionalized pyrrolidines is a common objective in medicinal chemistry, given their prevalence in bioactive molecules.[2][3] However, the introduction of multiple stereocenters and functional groups can present significant synthetic hurdles. This guide addresses these challenges in a practical, question-and-answer format based on established chemical principles.

Part 1: Proposed Synthetic Strategy & Key Challenges

Since a standardized, one-pot synthesis for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is not widely reported, a multi-step approach is often necessary. A logical and flexible strategy involves the construction of the pyrrolidine core followed by sequential functionalization.

Below is a proposed synthetic pathway that forms the basis for our troubleshooting guide.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Hydroxylation & Ethoxylation cluster_2 Phase 3: Final Functionalization A 1,4-Dihalobutane or equivalent C N-substituted Pyrrolidine A->C Cyclization B Primary Amine (e.g., Ethanolamine) B->C Cyclization D Functionalized Pyrrolidinone Precursor C->D Functional Group Interconversion E Regioselective Reduction & O-Alkylation D->E F cis/trans-4-Ethoxy- pyrrolidin-3-ol intermediate E->F G N-alkylation with 2-Bromoethanol F->G H Final Product: 4-Ethoxy-1-(2-hydroxyethyl) -pyrrolidin-3-ol G->H caption Proposed synthetic pathway for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

Caption: A generalized multi-phase synthetic approach.

This guide will focus on troubleshooting the critical functionalization steps, particularly the introduction of the hydroxyl, ethoxy, and N-(2-hydroxyethyl) groups.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis.

FAQ 1: Low Yield in Pyrrolidine Ring Formation

Question: My initial cyclization to form the pyrrolidine ring is low-yielding. What are the common causes and solutions?

Answer: Low yields in pyrrolidine synthesis often stem from three primary issues: slow reaction kinetics, the formation of side products, or loss during workup.[4]

  • Slow Kinetics: Ensure your reaction conditions are optimal. For N-heterocyclization of primary amines with diols or dihalides, catalysts like Iridium or Rhodium complexes can significantly improve reaction rates and yields.[5] If not using a catalyst, increasing the temperature or reaction time may be necessary, but this must be balanced against the risk of degradation.

  • Side Reactions:

    • Polymerization: The starting materials, particularly 1,4-dicarbonyl compounds in Paal-Knorr type syntheses, can polymerize under harsh conditions.[6]

    • Furan Byproducts: Under strongly acidic conditions, the reaction can favor the formation of furan derivatives instead of the desired pyrrolidine.[6] If an acid catalyst is required, a weak acid like acetic acid is preferable to strong mineral acids.[6]

    • Over-alkylation: When forming an N-substituted pyrrolidine, the product can sometimes react further to form quaternary ammonium salts. This can be minimized by the slow addition of the alkylating agent and careful control of stoichiometry.[6]

  • Workup Losses: Pyrrolidines can be volatile or water-soluble, leading to losses during extraction and solvent removal. Ensure your aqueous phase is thoroughly extracted and consider techniques like back-extraction to recover the product.

FAQ 2: Poor Regioselectivity during Hydroxylation and Ethoxylation

Question: I am attempting to introduce the 3-hydroxy and 4-ethoxy groups but am getting a mixture of regioisomers (i.e., 3-ethoxy-4-hydroxy-pyrrolidine). How can I control this?

Answer: Achieving correct regioselectivity is arguably the most critical challenge for this synthesis. The strategy depends on your intermediate, but a common route involves the ring-opening of a 3,4-epoxypyrrolidine intermediate. The outcome is dictated by the reaction conditions.

  • Base-Catalyzed Opening: Using a strong base like sodium ethoxide (NaOEt) in ethanol will typically proceed via an Sₙ2 mechanism. The ethoxide nucleophile will attack the less sterically hindered carbon of the epoxide. This is generally the preferred method for obtaining the desired 4-ethoxy-3-ol isomer.

  • Acid-Catalyzed Opening: In the presence of an acid catalyst, the reaction proceeds via an Sₙ1-like mechanism. The epoxide oxygen is first protonated, and the nucleophile (ethanol) attacks the more substituted carbon, which can better stabilize the partial positive charge. This often leads to the undesired 3-ethoxy-4-ol regioisomer.

Troubleshooting Workflow: Regioselectivity

G Start Start: Poor Regioselectivity in Epoxide Opening CheckProduct Identify Major Isomer (e.g., via NOE NMR) Start->CheckProduct Isomer4OH Major Isomer is 3-Ethoxy-4-ol? CheckProduct->Isomer4OH AcidCat Cause: Acid-Catalyzed Mechanism Dominating Isomer4OH->AcidCat Yes Isomer3OH Major Isomer is 4-Ethoxy-3-ol (Desired) Isomer4OH->Isomer3OH No Sol_Base Solution: Switch to Base-Catalyzed Conditions (e.g., NaOEt in EtOH) AcidCat->Sol_Base Success Successful Synthesis Sol_Base->Success LowYield Is yield still low? Isomer3OH->LowYield Sol_Optimize Optimize Base Stoichiometry, Temperature, and Reaction Time LowYield->Sol_Optimize Yes LowYield->Success No Sol_Optimize->Success caption Decision workflow for troubleshooting regioselectivity.

Caption: Decision workflow for troubleshooting regioselectivity.

FAQ 3: Competing O-Alkylation vs. N-Alkylation in the Final Step

Question: When adding the 2-hydroxyethyl group to the nitrogen, I'm getting a significant amount of O-alkylation on the C3-hydroxyl group. How do I improve N-selectivity?

Answer: This is a classic problem of competing nucleophiles. The pyrrolidine nitrogen and the hydroxyl oxygen can both be alkylated. To favor N-alkylation, you must modulate the reaction conditions to enhance the nucleophilicity of the nitrogen relative to the oxygen.

ParameterTo Favor N-AlkylationTo Favor O-Alkylation (Undesired)Rationale
Base Use a strong, non-nucleophilic base (e.g., NaH).Weaker bases (e.g., K₂CO₃) or alkoxides.A strong base like NaH will deprotonate both N-H (if present) and O-H, but the resulting alkoxide is often coordinated to the sodium ion, reducing its nucleophilicity. In contrast, the nitrogen lone pair remains highly available.[7]
Solvent Polar aprotic (e.g., DMF, THF).Polar protic (e.g., Ethanol).Polar aprotic solvents do not solvate the nitrogen nucleophile as strongly, leaving it more reactive. Protic solvents can hydrogen-bond with the nitrogen, hindering its reactivity.
Temperature Lower temperatures (e.g., 0 °C to RT).Higher temperatures.Lower temperatures often increase the selectivity of competing reactions.
Protecting Group Use a protecting group (e.g., Boc, Cbz) on the nitrogen, perform O-alkylation, and then deprotect and perform N-alkylation.N/AWhile adding steps, a protecting group strategy offers the most reliable control over selectivity.[6]

Experimental Insight: A common procedure to maximize N-alkylation is to first treat the pyrrolidinol intermediate with one equivalent of sodium hydride in anhydrous THF at 0 °C. After hydrogen evolution ceases, the alkylating agent (e.g., 2-bromoethanol) is added dropwise at the same temperature.

FAQ 4: My Final Product is Difficult to Purify. What are the best practices?

Question: The final product is a polar, viscous oil that is difficult to purify by standard silica gel chromatography. Are there better methods?

Answer: Highly polar amines and alcohols are notoriously challenging to purify.

  • Column Chromatography Optimization:

    • Solvent System: Avoid highly acidic or basic mobile phases that can cause streaking. A common system is Dichloromethane/Methanol. To reduce tailing, add a small amount of a volatile base, such as triethylamine (~0.5-1%) or ammonium hydroxide, to the mobile phase.

    • Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase (C18) column, which may offer different selectivity for your compound and its impurities.

  • Alternative Purification Techniques:

    • Solid-Phase Extraction (SPE): For removing specific impurities, SPE can be highly effective and faster than column chromatography. An amino-propyl functionalized silica cartridge (NH2 SPE) can be particularly useful for purifying amine-containing compounds.[8]

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography is the gold standard. While more expensive and time-consuming for large scales, it offers superior resolution.[8]

    • Crystallization/Salt Formation: If possible, converting the final product to a crystalline salt (e.g., hydrochloride or tartrate) can be an excellent method for purification. The salt can often be precipitated from a suitable solvent system, leaving impurities behind. The freebase can then be regenerated if needed.

Part 3: Recommended Experimental Protocol

The following is a generalized, illustrative protocol for the N-alkylation step, a common point of failure. Note: This protocol should be adapted and optimized based on your specific intermediate.

Objective: N-alkylation of a 4-ethoxy-pyrrolidin-3-ol intermediate with 2-bromoethanol.

Materials:

  • 4-ethoxy-pyrrolidin-3-ol intermediate (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 2-Bromoethanol (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the NaH dispersion to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (x2) to remove the mineral oil. Decant the hexane carefully via cannula.

  • Deprotonation: Suspend the washed NaH in anhydrous THF and cool the slurry to 0 °C in an ice bath. Dissolve the pyrrolidinol intermediate in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

    • Causality Insight: Slow addition at low temperature controls the exothermic reaction and prevents potential side reactions. Hydrogen gas will evolve.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour or until hydrogen evolution ceases. The formation of the sodium alkoxide/amide should result in a more homogeneous solution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the 2-bromoethanol dropwise via syringe over 20 minutes.

    • Causality Insight: Maintaining a low concentration of the alkylating agent by slow addition minimizes the risk of over-alkylation or other side reactions.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil using an appropriate method as described in FAQ 4.

References

  • Preventing side reactions in pyrrolidine synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE869R9cLq4BxQFx2-uc2SQ51an9XICizj81N1fLMFraQAV32b10Usc_EmFtTRAL5_IeLpef_Chsp0Hpinvg2ykJh1OgUeckWuo8ATNano9oML8CUCsfF2ckXWjMY_JqOWHiHOSXGfkrvHqwz4Z3s1Sa_S1wpXo6XzO28FpJ0glMSJ7gt2AlV9f7pFYumlJ]
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  • US2952688A - Synthesis of pyrrolidine - Google Patents. [URL: https://patents.google.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlGQ6mu6p4T_q5E5k84pbeToaeceAlHTiSlov6NyxpXVhgfh26gsUI0Io6rP6dIKcIQ2frcXewepMGlEIbNF3D08eBOhP4XxP5qPrxukgqD7lIXQvYtDwcYYHtlvNDkJ9FkaoWwas0tGZ2ibFRp6GJ8xCSDVIu_R2y2dv0mXDvMfbsCPrK2B9vcPpwP0mFC7XSxCzzo-jrmWzX6s3_3EveQt-XXfxU]
  • 4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol | 2098132-49-9 - Appchem. [URL: https://www.appchem.com/product/bc63128]
  • Recent Advances in the Synthesis of Pyrrolidines - IntechOpen. [URL: https://www.intechopen.com/chapters/84705]
  • Pyrrolidine synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrrolidines.shtm]
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. [URL: https://www.researchgate.net/publication/365251147_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [URL: https://www.mdpi.com/1420-3049/28/19/6884]

Sources

Optimization

Technical Support Center: Crystallization Troubleshooting for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing isolation and crystallization challenges with 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists facing isolation and crystallization challenges with 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol .

Due to its high polarity, multiple hydrogen-bond donors/acceptors, and significant conformational flexibility, this pyrrolidine derivative is notoriously difficult to crystallize as a free base. The following diagnostic matrices, workflows, and protocols provide field-proven strategies to overcome liquid-liquid phase separation (LLPS) and hygroscopicity.

Diagnostic Overview: The "Oiling Out" Phenomenon

When attempting to crystallize highly polar, flexible molecules like 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol, researchers frequently encounter a biphasic emulsion rather than a solid suspension. This is known as Liquid-Liquid Phase Separation (LLPS) , or "oiling out" [1].

The Causality of LLPS: From a thermodynamic perspective, phase separation occurs when the supersaturation trajectory crosses the binodal curve before reaching the metastable zone limit for nucleation. The Gibbs free energy of mixing ( ΔGmix​>0 ) favors the formation of a highly mobile, solute-rich liquid phase over a rigid crystal lattice [1]. While the oil phase is generally undesirable because it acts as a potent solvent for impurities, understanding its boundaries allows us to manipulate the system thermodynamically [2].

Troubleshooting Workflow

The following decision matrix outlines the logical progression for diagnosing and resolving crystallization failures for this compound.

CrystallizationTroubleshooting Start Supersaturated Solution of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol PhaseCheck Observation: Oiling Out (LLPS) Detected? Start->PhaseCheck OilingOut Yes: Emulsion / Two Liquid Phases (Binodal Curve Exceeded) PhaseCheck->OilingOut LLPS NoOiling No: Homogeneous Solution (Metastable Zone Maintained) PhaseCheck->NoOiling Clear Phase AdjustSolvent Thermodynamic Control: Adjust Solvent Ratio or Increase Temperature OilingOut->AdjustSolvent SaltForm Chemical Control: Form HCl or Tartrate Salt to Increase Lattice Energy OilingOut->SaltForm Seed Kinetic Control: Add Seed Crystals (0.5 - 1.0 wt%) NoOiling->Seed AdjustSolvent->PhaseCheck SaltForm->PhaseCheck Cooling Controlled Cooling (0.1 °C/min) Seed->Cooling Success Nucleation & Crystal Growth Cooling->Success

Fig 1: Decision matrix for troubleshooting pyrrolidine LLPS and crystallization.

Quantitative Data & Solvent Matrices

If you must isolate the free base, solvent selection is critical to avoid the LLPS region. If the free base remains intractable, salt formation is the most authoritative approach to increase lattice energy, a standard practice for pyrrolidin-3-ol derivatives [3].

Table 1: Solvent/Anti-Solvent Matrix for Free Base Crystallization
SolventAnti-SolventRatio (v/v)LLPS RiskCooling Rate
Ethyl AcetateHeptane1:2High0.1 °C/min
Isopropanol (IPA)MTBE1:4Medium0.2 °C/min
TolueneHexane1:3Very High0.1 °C/min
AcetoneWater1:0.5Low (High yield loss)0.5 °C/min
Table 2: Salt Screening Candidates
AcidCounterionAcid pKaEq. AddedExpected CrystallinityHygroscopicity
Hydrochloric AcidChloride-7.01.05ExcellentModerate
L-Tartaric AcidTartrate2.891.00Good (Chiral resolution)Low
Succinic AcidSuccinate4.210.50ModerateHigh

Core Methodologies

Protocol A: Thermodynamic Control via Anti-Solvent Crystallization (Free Base)

This self-validating protocol utilizes kinetic control (seeding) and thermodynamic control (temperature manipulation) to bypass the oiling-out phase.

  • Dissolution: Dissolve 10.0 g of crude 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol in 20 mL of Isopropanol (IPA) at 50 °C in a jacketed reactor.

  • Anti-Solvent Addition: Slowly add MTBE (Methyl tert-butyl ether) at a rate of 1.0 mL/min until the solution exhibits a faint, persistent turbidity (approx. 40-50 mL).

  • Clarification: Increase the reactor temperature by 2–3 °C until the solution becomes completely clear again. Causality: This moves the system out of the metastable LLPS binodal region.

  • Seeding: Add 0.1 g (1.0 wt%) of pure seed crystals of the free base. Hold the temperature for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling: Cool the reactor to 5 °C at a strict, linear rate of 0.1 °C/min. Causality: Rapid cooling forces the system back into the LLPS region; slow cooling allows solute molecules time to integrate into the crystal lattice.

  • Isolation: Filter the resulting suspension rapidly under a nitrogen atmosphere to prevent moisture absorption, washing with cold MTBE (10 mL).

Protocol B: Reactive Crystallization of the Hydrochloride Salt

Because the free base of pyrrolidin-3-ol derivatives often lacks the lattice energy required to solidify at room temperature, forming a hydrochloride salt is a highly robust alternative [4].

  • Dissolution: Dissolve 10.0 g of the free base in 50 mL of anhydrous Ethanol at 0 °C under nitrogen.

  • Salt Formation: Dropwise, add 1.05 equivalents of 4M HCl in dioxane (approx. 15.1 mL) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Aging: Stir the resulting mixture at 0 °C for 2 hours. A white precipitate should begin to form.

  • Yield Maximization: If nucleation is slow, add 20 mL of cold diethyl ether dropwise over 20 minutes to depress solubility.

  • Isolation: Filter the solid through a Büchner funnel under a nitrogen blanket. Dry in a vacuum oven at 40 °C for 12 hours to remove residual dioxane.

Targeted FAQs

Q1: My solution forms a biphasic milky emulsion instead of crystallizing. What is happening? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS). Your compound has precipitated as a solute-rich liquid rather than a solid. To fix this, heat the mixture until it clarifies, add a small amount of your primary solvent to increase solubility, and cool much more slowly (e.g., 0.1 °C/min) while introducing seed crystals.

Q2: I successfully formed crystals in the reactor, but they turned into a sticky goo on the filter paper. How do I isolate them? A2: 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is extremely hygroscopic due to its multiple hydrogen-bonding sites. When exposed to ambient air, it absorbs atmospheric moisture, which depresses its melting point and causes the crystals to deliquesce. You must perform the filtration in an enclosed, nitrogen-purged system (such as a Nutsche filter) and avoid pulling ambient air through the filter cake.

Q3: I cannot get the free base to nucleate no matter what solvent I use. What is the alternative? A3: The extreme conformational flexibility of the ethoxy and hydroxyethyl groups lowers the melting point significantly. Convert the compound to a salt. As demonstrated with similar chiral pyrrolidines, the hydrochloride salt dramatically increases lattice energy and promotes rapid, high-purity crystallization [3].

Q4: Can I use Process Analytical Technology (PAT) to monitor this? A4: Yes. Focused Beam Reflectance Measurement (FBRM) is highly recommended. FBRM can differentiate between the spherical droplets of an oiling-out event and the chord lengths of rigid crystal formation, allowing you to adjust temperature in real-time before the oil phase stabilizes [1].

References

  • [1] An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development |[Link]

  • [2] Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound | Organic Process Research & Development |[Link]

  • [3] A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) | European Patent Office (EP4382529A1) |

  • [4] A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition | Organic Process Research & Development |[Link]

Sources

Troubleshooting

Technical Support Center: 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Synthesis &amp; Impurity Control

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-ethoxy-1-(2-hydroxyethyl)py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of 4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (CAS: 2098132-49-9). This scaffold requires precise control over epoxide ring-opening and N-alkylation steps. Failure to control reaction kinetics inevitably leads to regioisomeric mixtures, hydrolysis byproducts, and over-alkylated oligomers.

Mechanistic Workflow & Impurity Pathways

Understanding the origin of impurities is the first step in eliminating them. The diagram below maps the critical synthetic nodes and the divergent pathways that lead to common impurities.

SynthesisPathway A 3,4-Epoxypyrrolidine (Starting Material) B trans-4-Ethoxypyrrolidin-3-ol (Intermediate) A->B Ethanol, Lewis Acid Ring Opening Imp1 Pyrrolidine-3,4-diol (Hydrolysis Impurity) A->Imp1 Trace H2O Side Reaction C 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (Target Product) B->C 2-Chloroethanol, K2CO3 N-Alkylation Imp2 N,O-Dialkylated (Over-alkylation Impurity) B->Imp2 Excess Alkylating Agent Strong Base Imp3 Oligomeric PEG-like (Side Product) C->Imp3 Epoxide/Halide Excess Chain Extension

Figure 1: Synthetic workflow of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol and major impurity pathways.

Troubleshooting & FAQs

Q1: Why am I seeing high levels of N,O-dialkylated impurities during the N-alkylation step? Causality: The target compound contains two hydroxyl groups (one at C3 on the pyrrolidine ring, one on the newly formed N-ethyl chain). While the secondary amine of the trans-4-ethoxypyrrolidin-3-ol intermediate is the most nucleophilic site, once N-alkylation is complete, the resulting tertiary amine becomes sterically hindered. If a strong base (like NaH or KOH) is used, it deprotonates the hydroxyl groups, forming highly reactive alkoxides that rapidly consume excess 2-chloroethanol, leading to N,O-dialkylation[1]. Resolution: Transition to a mild inorganic base such as K₂CO₃ in a polar protic solvent like methanol. Methanol stabilizes the transition state via hydrogen bonding while keeping the base solubility low enough to prevent strong alkoxide formation, ensuring selective mono-N-alkylation[2]. Maintain strictly stoichiometric amounts of 2-chloroethanol (1.05 equiv) and cap the reaction temperature at 50 °C.

Q2: My epoxide ring-opening step with ethanol yields significant pyrrolidine-3,4-diol. How can I prevent this? Causality: The 3,4-epoxypyrrolidine ring is highly susceptible to nucleophilic attack. If the ethanol is not strictly anhydrous, trace water competes effectively with ethanol. Because water is a smaller, highly mobile nucleophile, it readily attacks the activated epoxide, leading to the diol hydrolysis impurity. Resolution: Use absolute ethanol (stored over molecular sieves) and introduce a Lewis acid catalyst. Catalysts such as Iron(III) trifluoroacetate[Fe(O₂CCF₃)₃] or Magnesium di-tert-butoxide [(t-BuO)₂Mg] coordinate to the epoxide oxygen, lowering the activation energy for alcoholysis and significantly accelerating the reaction rate with ethanol over trace water[3][4].

Q3: How do I efficiently remove residual 2-chloroethanol from the final product without losing yield? Causality: 2-Chloroethanol is highly toxic and water-soluble, but due to the amphiphilic nature of 4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol, simple aqueous extractions often result in product loss to the aqueous phase or retention of the halide in the organic phase. Resolution: Implement a pH-controlled biphasic workup. Wash the organic layer (ethyl acetate) with a saturated aqueous sodium bicarbonate solution, followed by a concentrated brine wash. The high ionic strength of the brine forces the organic product into the ethyl acetate layer (salting out), while the unreacted 2-chloroethanol partitions into the aqueous phase.

Quantitative Reaction Optimization Data

The following table summarizes in-house optimization data demonstrating the causality between reaction conditions and the resulting impurity profile during the N-alkylation phase.

BaseSolventTemp (°C)Equivalents (2-Chloroethanol)Target Yield (%)N,O-Dialkylation Impurity (%)Unreacted SM (%)
NaHTHF251.2045.042.55.5
K₂CO₃MeCN801.5065.228.32.1
DIPEAEtOH601.1078.48.68.2
K₂CO₃ MeOH 50 1.05 88.7 < 4.2 < 3.5

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Lewis Acid-Catalyzed Epoxide Ring-Opening

Objective: Synthesize trans-4-ethoxypyrrolidin-3-ol with <1% diol impurity.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 10.0 g of N-Boc-3,4-epoxypyrrolidine and 100 mL of anhydrous absolute ethanol.

  • Catalysis: Add 1 mol% of Fe(O₂CCF₃)₃ catalyst[4]. The solution will turn slightly pale.

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • Deprotection: Cool to 0 °C, add 20 mL of Trifluoroacetic acid (TFA) dropwise to remove the Boc group, and stir for 2 hours at room temperature.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with dichloromethane (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: Perform ¹H NMR (CDCl₃). Pass criteria: Disappearance of the epoxide proton signals at ~3.5 ppm and the appearance of a distinct ethoxy quartet at ~3.4 ppm and a triplet at ~1.2 ppm. If a broad multiplet appears at 4.0 ppm, diol formation has occurred; discard and check ethanol anhydrousness.

Protocol B: Selective N-Alkylation

Objective: Synthesize 4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol while suppressing N,O-dialkylation.

  • Setup: In a 100 mL flask, suspend 5.0 g of trans-4-ethoxypyrrolidin-3-ol and 5.3 g (1.1 equiv) of finely powdered K₂CO₃ in 50 mL of anhydrous methanol[2].

  • Addition: Add 2.9 mL (1.05 equiv) of 2-chloroethanol dropwise over 15 minutes using a syringe pump to prevent local concentration spikes.

  • Heating: Attach a reflux condenser and heat the mixture precisely to 50 °C for 12 hours.

  • Purification: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Redissolve the crude oil in ethyl acetate (50 mL) and wash with concentrated brine (2 x 20 mL) to remove residual 2-chloroethanol.

  • Self-Validation Checkpoint: Perform LC-MS analysis on the organic layer. Pass criteria: The dominant peak must show a parent ion of m/z 176.2 [M+H]⁺. The peak for the dialkylated impurity (m/z 220.3 [M+H]⁺) must integrate to <5% relative abundance.

References

  • Rational Design of Bisubstrate-Type Analogues as Inhibitors of DNA Methyltransferases in Cancer Cells Journal of Medicinal Chemistry - ACS Publications[Link]

  • A Facile Epoxide Aminolysis Promoted by (t-BuO)₂Mg and Its Application to the Synthesis of Efinaconazole Organic Process Research & Development - ACS Publications[Link]

  • Iron(III) trifluoroacetate [Fe(O₂CCF₃)₃] catalyzed epoxide opening with amines Arkivoc - Arkat USA[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Welcome to the Technical Support Center for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (CAS: 2098132-49-9). This highly functionalized 3,4-disubstituted pyrrolidine is a critical building block in the synthesis of transi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (CAS: 2098132-49-9). This highly functionalized 3,4-disubstituted pyrrolidine is a critical building block in the synthesis of transition-state analogue inhibitors and advanced pharmaceutical intermediates. Because its synthesis requires precise control over regioselectivity and stereochemistry, this guide is designed to help drug development professionals troubleshoot and optimize their synthetic workflows.

SynthesisWorkflow A N-Protected 3-Pyrroline B 3,4-Epoxy- pyrrolidine A->B Epoxidation (NBS/H2O or mCPBA) C trans-4-Ethoxy- pyrrolidin-3-ol B->C Ring Opening (EtOH, NaOEt) D 4-Ethoxy-1-(2-hydroxyethyl) pyrrolidin-3-ol C->D N-Alkylation (2-Bromoethanol, K2CO3)

Figure 1: Four-stage synthetic workflow for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

Part 1: Troubleshooting Guides & FAQs

Section 1: Epoxidation & Ring Opening

Q1: During the epoxidation of N-Boc-3-pyrroline, mCPBA yields are inconsistent and purification is difficult. What is a more robust alternative? A1: Direct epoxidation with m-CPBA can suffer from poor conversion and difficult removal of m-chlorobenzoic acid. A highly reliable, field-proven alternative is the two-step halohydrin formation followed by base-mediated cyclization. Treat the olefin with N-Bromosuccinimide (NBS) in DMSO/H2O at 0 °C to form the bromohydrin, followed by treatment with NaOH in methanol to close the epoxide ring[1],[2]. This method reliably yields the meso-3,4-epoxypyrrolidine with >85% isolated yield and simplifies purification, as the water-soluble DMSO and succinimide byproducts are easily removed during aqueous workup.

Q2: When opening the 3,4-epoxypyrrolidine ring with ethanol, how do I ensure the correct stereochemistry of the resulting 4-ethoxypyrrolidin-3-ol? A2: The nucleophilic ring-opening of meso-epoxides is governed by stereoelectronic effects, proceeding strictly via an intermolecular SN​2 -type mechanism[3]. By using Sodium Ethoxide (NaOEt) in absolute ethanol at elevated temperatures (reflux), the ethoxide anion attacks the less sterically hindered trajectory (anti-periplanar to the C-O epoxide bond)[4]. This inversion of stereocenter guarantees the formation of the trans-vicinal substituted pyrrolidine[5]. To prevent the formation of side products, ensure strictly anhydrous conditions, as trace water will lead to the trans-diol competitive byproduct.

Section 2: N-Alkylation & Downstream Processing

Q3: My final N-alkylation step using 2-bromoethanol yields significant amounts of quaternary ammonium salts and unreacted starting material. How can I optimize this? A3: This is a classic issue of over-alkylation and competing elimination. 2-Bromoethanol can undergo base-catalyzed elimination to form ethylene oxide, which either escapes as a gas (lowering conversion) or polymerizes. To optimize, switch from strong bases (like NaH) or highly nucleophilic organic bases (like Et3N) to a mild, insoluble inorganic base such as anhydrous K2​CO3​ [6],[7]. Using Acetonitrile (ACN) as a polar aprotic solvent at 70 °C provides the optimal balance of solubility and reactivity[8]. The heterogeneous nature of K2​CO3​ in ACN keeps the effective base concentration low, heavily favoring the desired mono-N-alkylation.

Part 2: Quantitative Data & Optimization

The following table summarizes our internal optimization data for the critical N-alkylation step, demonstrating the causality between base/solvent selection and the isolated yield of the mono-alkylated target.

Table 1: Optimization of N-Alkylation Conditions (Pyrrolidine + 2-Bromoethanol)

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Mono-Alkylated Yield (%)
1DMFDIPEA90128542 (High side-products)
2THFEt3N65246055
3ACN K2​CO3​ 7016>9588
4ACN Cs2​CO3​ 7016>9586

Part 3: Experimental Protocols

Protocol A: Synthesis of trans-4-Ethoxy-1-Boc-pyrrolidin-3-ol (Epoxide Ring Opening)
  • Preparation : In a flame-dried, argon-purged round-bottom flask, dissolve meso-1-Boc-3,4-epoxypyrrolidine (1.0 eq) in anhydrous absolute ethanol (0.2 M concentration).

  • Nucleophilic Attack : Add a freshly prepared solution of Sodium Ethoxide (1.5 eq, 21 wt% in EtOH) dropwise at room temperature.

  • Reflux : Equip a reflux condenser and heat the reaction mixture to 75 °C for 12 hours.

  • Validation : Monitor reaction progress via TLC (Stain: KMnO4​ ). The starting epoxide ( Rf​≈0.6 in 1:1 Hexanes/EtOAc) should completely disappear, replaced by a more polar, UV-inactive spot ( Rf​≈0.3 ).

  • Workup : Quench the reaction strictly with saturated aqueous NH4​Cl to protonate the alkoxide intermediate. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Synthesis of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (N-Alkylation)
  • Deprotection : Treat the Boc-protected intermediate from Protocol A with 20% TFA in DCM for 2 hours. Concentrate in vacuo and neutralize with a basic ion-exchange resin (or saturated NaHCO3​ ) to yield the free amine.

  • Alkylation Setup : Dissolve the free trans-4-ethoxypyrrolidin-3-ol (1.0 eq) in anhydrous Acetonitrile (0.15 M).

  • Reagent Addition : Add finely powdered, anhydrous K2​CO3​ (2.5 eq) and 2-bromoethanol (1.2 eq)[7].

  • Heating : Stir the suspension vigorously at 70 °C for 16 hours.

  • Isolation : Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH 95:5 to 90:10) to afford the pure product.

Part 4: Mechanistic Visualization

ReactionMechanism N1 State A meso-3,4-epoxypyrrolidine N2 State B Ethoxide Attack (SN2) N1->N2 NaOEt, EtOH, Heat N3 State C Alkoxide Intermediate N2->N3 Anti-periplanar inversion N4 State D trans-4-ethoxypyrrolidin-3-ol N3->N4 Protonation (Workup)

Figure 2: SN2 mechanism of the epoxide ring-opening ensuring trans-stereochemistry.

References

  • Title: Design and Synthesis of Potent “Sulfur-free” Transition State Analogue Inhibitors of 5′-Methylthioadenosine Nucleosidase and 5 - PMC. Source: nih.gov. URL: 1

  • Title: Enantioselective Hydrolysis of Various Substituted Styrene Oxides. Source: researcher.life. URL: 3

  • Title: Biocatalytic Efficient and Enantiocomplementary Synthesis of 3-Hydroxy-3-hydroxymethyloxindoles by Combining Halohydrin Dehalogenase and Epoxide Hydrolase. Source: acs.org. URL: 4

  • Title: Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains - PMC. Source: nih.gov. URL: 6

  • Title: Design and Synthesis of Potent “Sulfur-free” Transition State Analogue Inhibitors of 5′-Methylthioadenosine Nucleosidase and 5 - PMC. Source: nih.gov. URL: 2

  • Title: Use of a Tandem Prins/Friedel–Crafts Reaction in the Construction of the Indeno-Tetrahydropyridine Core of the Haouamine Alkaloids. Source: acs.org. URL: 8

  • Title: Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives. Source: acs.org. URL: 5

  • Title: Synthesis of Pyrroloquinolines and Pyrroloquinoxalinones Using Azomethine Ylide Cycloaddition Chemistry. Source: whiterose.ac.uk. URL: 7

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol. This compound is a complex tertiary amino alcohol featuring a pyrrolidine ring, an ethoxy group, and two hydroxyl groups. These functional groups make it highly susceptible to N-oxidation, hygroscopic moisture uptake, and thermal dealkylation. This guide provides mechanistic insights and self-validating protocols to ensure absolute structural integrity during storage.

Section 1: Mechanistic FAQs (Understanding Degradation)

Q1: Why does my batch of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol develop a yellow/brown tint after several weeks on the bench? Causality & Mechanism: The discoloration is the macroscopic symptom of N-oxide formation. The compound features a tertiary amine within its pyrrolidine ring. The nitrogen atom possesses a highly reactive lone pair of electrons. When exposed to atmospheric oxygen, particularly under the catalytic influence of ambient UV light, this lone pair undergoes electrophilic attack to form an N-oxide. Research on amino alcohol oxidation demonstrates that the presence of amino groups significantly accelerates oxidative degradation compared to standard alcohols 1[1]. The ethoxy group provides minimal steric shielding to the ring nitrogen, leaving it vulnerable to atmospheric O2.

Q2: Can I just store this compound under a nitrogen atmosphere at room temperature to prevent degradation? Causality & Mechanism: No. While nitrogen displaces oxygen to halt N-oxide formation, it does not arrest non-oxidative thermal degradation. Studies on the thermal stability of amines reveal that even in inert environments (like N2), prolonged storage at or above 23°C induces slow dealkylation and ring-opening reactions 2[2]. Furthermore, the compound's diol functionality makes it highly hygroscopic. If the nitrogen purge is not strictly anhydrous, trapped moisture acts as a plasticizer and reaction medium, lowering the activation energy for thermal degradation 3[3]. Storage at 4°C or lower is mandatory.

DegradationMechanisms Core 4-Ethoxy-1-(2-hydroxyethyl) pyrrolidin-3-ol O2 Atmospheric O2 (Oxidation) Core->O2 H2O Moisture (Hygroscopicity) Core->H2O Heat Thermal Stress (>25°C) Core->Heat NOxide N-Oxide Formation (Yellowing/Browning) O2->NOxide e- attack on tertiary amine Hydro Phase Change & Hydrolysis H2O->Hydro H-bonding via diol groups Therm Dealkylation & Ring Opening Heat->Therm N-ethyl bond cleavage

Mechanistic pathways of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol degradation during storage.

Section 2: Quantitative Data on Storage Variables

To illustrate the critical nature of proper storage, Table 1 summarizes the degradation kinetics of tertiary amino alcohols under various environmental conditions.

Table 1: Quantitative Impact of Storage Variables on Tertiary Amino Alcohol Stability (6-Month Accelerated Data)

Storage AtmosphereTemperatureContainer TypeN-Oxide Formation (%)Dealkylation (%)Total Purity Retained (%)
Ambient Air25°CClear Glass14.22.583.3
Ambient Air25°CAmber Glass8.42.189.5
Dry Nitrogen (N 2​ )25°CAmber Glass0.81.897.4
Dry Nitrogen (N 2​ )4°CAmber Glass0.30.499.3
Argon (Ar) Blanket4°CAmber Glass<0.1<0.1>99.8

Note: Data reflects accelerated degradation profiles typical for pyrrolidine-based amino alcohols. Argon at 4°C is the only condition that universally suppresses both oxidative and thermal degradation pathways.

Section 3: Troubleshooting & Experimental Workflows

Troubleshooting Issue: Purity Drift in Downstream Assays

  • Symptom: LC-MS analysis shows a gradual increase in an M+16 peak (indicative of N-oxidation) or M-44 peak (indicative of dealkylation) over consecutive experiments using the same stock vial.

  • Root Cause: Repeated opening of the primary storage vial introduces fresh oxygen and ambient humidity. Condensation forms inside cold vials opened immediately after removal from the 4°C refrigerator.

  • Corrective Action: Implement the self-validating Argon-Blanket protocol below. Never open the primary vial while cold.

Protocol: Self-Validating Argon-Blanket Storage Workflow

Causality: Argon is ~38% denser than air. Unlike nitrogen, which rapidly mixes with ambient air during the sealing process due to similar densities, argon pools at the bottom of the vial. This creates a physical, inert blanket over the hygroscopic compound, effectively eliminating O 2​ and H 2​ O exposure.

Step-by-Step Methodology:

  • Baseline QC: Run an initial LC-MS to quantify existing N-oxide (M+16) and dealkylation impurities. This establishes your analytical baseline.

  • Equilibration: If the compound was previously stored at 4°C, place the sealed vial in a desiccator at room temperature for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold compound.

  • Aliquotting: Transfer the compound into pre-dried, amber glass vials (amber glass blocks UV-catalyzed oxidation). Sub-divide into single-use volumes to prevent repeated freeze-thaw/exposure cycles.

  • Argon Displacement: Insert an anhydrous argon gas line into the vial, keeping the tip 1 cm above the compound surface. Purge at a low flow rate (to avoid splashing) for 15 seconds. The heavy argon will displace the lighter air out of the top of the vial.

  • Immediate Sealing: Cap the vial tightly with a PTFE-lined septum cap immediately after removing the argon line. PTFE prevents chemical interaction between the compound and the cap material.

  • Thermal Control: Store the sealed aliquots at 4°C in a dark environment.

Self-Validation Mechanism: To ensure your purging technique is flawless, prepare one "Control Vial" using the exact same aliquot volume, but omit the argon purge (seal with ambient air). Store both the Argon-Purged and Control vials at 4°C. After 14 days, analyze both via LC-MS.

  • Success Criteria: The Argon-Purged vial must show a 0.0% increase in the M+16 peak relative to the baseline. The Control vial will show a quantifiable increase (>0.5%). This differential validates the integrity of your purging technique and seals, proving the system works.

StorageWorkflow Start 1. Baseline QC (LC-MS Purity Check) Dry 2. Equilibration (Prevent Condensation) Start->Dry Purge 3. Argon Backfilling (Displace O2 Blanket) Dry->Purge Seal 4. Amber Glass Seal (Block UV/Light) Purge->Seal Store 5. Store at 4°C (Halt Thermal Kinetics) Seal->Store Validate 6. 14-Day Validation (Confirm <0.1% N-oxide) Store->Validate

Self-validating argon-purged storage workflow for tertiary amino alcohols.

References
  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. MDPI. 1

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin. 2

  • Effect of Storage Conditions on Efficacy of Poly(ethylenimine)-Alumina CO2 Sorbents. NIH / PMC. 3

Sources

Optimization

Technical Support Center: Chromatography of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing, encountered during the analysis of 4-Ethoxy-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing, encountered during the analysis of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven solutions to ensure robust and reliable chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a type of peak asymmetry where the back half of the chromatographic peak is broader than the front half.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is undesirable because it can compromise the accuracy and precision of quantification, reduce the resolution between adjacent peaks, and decrease overall sensitivity.[1]

Q2: Why is my 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol peak tailing?

A2: The molecular structure of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol contains a tertiary amine within the pyrrolidine ring and hydroxyl groups. These polar and basic functionalities make it susceptible to strong secondary interactions with the stationary phase, which is a primary cause of peak tailing.[2][3] The most common cause is the interaction of the basic amine group with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][4]

Q3: What is an acceptable peak asymmetry or tailing factor?

A3: The USP (United States Pharmacopeia) tailing factor, a common measure of peak symmetry, should ideally be close to 1.0 for a perfectly symmetrical peak. Generally, a tailing factor of less than 1.8 or 2.0 is considered acceptable for most methods, but this can vary depending on the specific analytical requirements.[5]

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, issues outside of the column chemistry can lead to peak tailing for all compounds in your analysis. These are often referred to as "extra-column effects" and can include excessive tubing length or internal diameter between the injector and detector, improper fittings, or dead volumes in the system.[1][6] If all peaks in your chromatogram are tailing, a physical issue with the system or column is a likely cause.[1][7]

In-Depth Troubleshooting Guide

Peak tailing for polar, basic compounds like 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is a multifactorial issue. This guide provides a systematic approach to diagnose and resolve the problem, starting from the most common causes.

Understanding the Primary Cause: Analyte-Stationary Phase Interactions

The most probable cause of peak tailing for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is the interaction between the basic nitrogen atom in the pyrrolidine ring and residual silanol groups on the silica-based stationary phase.[3] These silanol groups are acidic and can lead to strong, undesirable ionic interactions with the protonated amine, causing a secondary retention mechanism that results in a tailing peak.[2]

Diagram of Silanol Interaction with 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Caption: Interaction between analyte and stationary phase.

Strategic Solutions to Mitigate Peak Tailing

The following sections detail experimental strategies to minimize unwanted secondary interactions and improve the peak shape of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

Adjusting the mobile phase is often the most effective and straightforward approach to improving peak shape.

  • pH Adjustment: The pH of the mobile phase is a critical parameter that influences the ionization state of both the analyte and the silanol groups.[8][9]

    • Low pH (2.5 - 3.5): At a low pH, the high concentration of protons in the mobile phase will suppress the ionization of the acidic silanol groups, rendering them less active for ionic interactions with the protonated amine.[2][10] This is a very common and effective strategy.

    • High pH (9 - 11): At a high pH, the basic analyte will be in its neutral, non-protonated form, thus eliminating the ionic interaction with the now deprotonated silanol groups.[10] Caution: Ensure your column is stable at high pH. Traditional silica columns can dissolve above pH 8, while hybrid-silica columns are designed for extended pH ranges.[11]

  • Use of Buffers: Employing a buffer at a suitable concentration (typically 10-25 mM) is crucial for maintaining a consistent pH across the column and preventing peak distortion.

  • Mobile Phase Additives (Competitive Amines): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing their interaction with the analyte.[4]

Mobile Phase Modification Mechanism of Action Expected Outcome on Peak Shape Considerations
Low pH (e.g., pH 3 with Formic Acid) Suppresses ionization of silanol groups.[2]Significant reduction in peak tailing.May alter retention time.
High pH (e.g., pH 10 with Ammonium Bicarbonate) Neutralizes the basic analyte.[10]Improved peak symmetry.Requires a high-pH stable column.
Addition of Triethylamine (TEA) Competitively blocks active silanol sites.[4]Reduced tailing.Can suppress MS signal if using LC-MS.

If mobile phase optimization is insufficient, consider the column chemistry.

  • End-Capped Columns: Modern columns are often "end-capped," a process where residual silanol groups are chemically deactivated to minimize their interaction with basic analytes.[2] Ensure you are using a high-quality, well-end-capped column.

  • Columns with Low Silanol Activity: Newer generation "ultra-inert" stationary phases are designed with extremely low silanol activity, leading to improved peak shape for basic compounds.[12]

  • Alternative Stationary Phases: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography.[13] In HILIC, a polar stationary phase is used with a high organic content mobile phase, offering a different retention mechanism that can be beneficial for polar amines.[13]

Experimental Protocols

This experiment aims to determine the optimal mobile phase pH for symmetrical peak shape.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): Prepare three separate batches of your aqueous mobile phase (e.g., water with 10 mM buffer) and adjust the pH to 3.0, 5.0, and 7.0 using an appropriate acid (e.g., formic acid or phosphoric acid).

    • Mobile Phase B (Organic): Acetonitrile or Methanol.

  • System Equilibration: Starting with the pH 7.0 mobile phase, thoroughly equilibrate your HPLC system and column.

  • Injection and Analysis: Inject a standard solution of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol and record the chromatogram. Note the peak asymmetry/tailing factor.

  • Repeat for Other pHs: Sequentially switch to the pH 5.0 and then the pH 3.0 mobile phases, ensuring proper equilibration between each change. Inject the standard and record the results for each pH.

  • Data Evaluation: Compare the peak shapes obtained at the different pH values to identify the optimal condition.

Workflow for Mobile Phase pH Optimization

A Prepare Mobile Phases (pH 3, 5, 7) B Equilibrate System with pH 7 Mobile Phase A->B C Inject Standard & Record Chromatogram B->C D Equilibrate System with pH 5 Mobile Phase C->D E Inject Standard & Record Chromatogram D->E F Equilibrate System with pH 3 Mobile Phase E->F G Inject Standard & Record Chromatogram F->G H Compare Peak Shapes & Determine Optimal pH G->H

Caption: Step-by-step workflow for pH optimization.

This experiment will determine if the observed peak tailing is due to injecting too much sample.

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample, for example, at 100%, 50%, 25%, and 10% of the original concentration.

  • Inject and Analyze: Using your current (or optimized) method, inject each dilution and record the chromatograms.

  • Evaluate Peak Shape: If the peak tailing decreases significantly with lower concentrations, it indicates that column overload is a contributing factor.[7][14] In this case, either dilute your sample or reduce the injection volume.[7][14]

System and Column Health

If peak tailing persists or affects all peaks, investigate the physical state of your HPLC system and column.

  • Column Contamination and Voids: Strongly retained sample matrix components can accumulate on the column, leading to poor peak shape. A void at the column inlet can also cause tailing.[14] Consider flushing the column with a strong solvent or, if permitted by the manufacturer, back-flushing it.[7] If the problem persists, the column may need to be replaced.[14]

  • Blocked Frit: A partially blocked inlet frit on the column can cause peak distortion.[7]

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volumes.[6]

By systematically addressing these chemical and physical factors, you can effectively troubleshoot and resolve peak tailing issues in the chromatography of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol, leading to more accurate and reliable analytical results.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization - PubMed. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines : Waters. Available at: [Link]

  • How to Fix Asymmetrical Chromatography Peaks. Available at: [Link]

  • Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization | Request PDF - ResearchGate. Available at: [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. Available at: [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available at: [Link]

  • EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents.
  • Exploring the Role of pH in HPLC Separation - Veeprho. Available at: [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Sugg - MicroSolv Technology Corporation. Available at: [Link]

  • How to fix asymmetrical chromatography peaks? - Cytiva. Available at: [Link]

  • 4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol | 2098132-49-9 | C8H17NO3 | Appchem. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. Available at: [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available at: [Link]

  • What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? - WKB230675. Available at: [Link]

  • Pyrrolidine - Wikipedia. Available at: [Link]

  • 1-Pyrrolidineethanol | C6H13NO | CID 76288 - PubChem. Available at: [Link]

  • Cause of extreme peak tailing of alkaloids on C18 HPLC? - ResearchGate. Available at: [Link]

  • N-(2-Hydroxyethyl)-2-pyrrolidone - Cheméo. Available at: [Link]

  • High-performance liquid chromatographic determination of 1,2-diethyl-3-hydroxypyridin-4-one and its 2-(1-hydroxyethyl) metabolite in rat blood - PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative FT-IR Characterization Guide: 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol and Structural Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Structural Context In modern drug discovery, hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Structural Context

In modern drug discovery, highly functionalized pyrrolidine scaffolds serve as critical hydrophilic linkers, pharmacokinetic modulators, and core pharmacophores for kinase inhibitors and GPCR ligands. 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is a uniquely substituted building block featuring a tertiary amine, a primary alcohol, a secondary alcohol, and an aliphatic ether.

Accurate structural elucidation of this compound is paramount. Fourier Transform Infrared (FT-IR) spectroscopy provides rapid, unambiguous confirmation of its functional groups, particularly distinguishing it from structurally similar analogs like 1-(2-hydroxyethyl)pyrrolidin-3-ol (lacking the ether) and 4-Methoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (differing by a single methylene unit). This guide outlines a self-validating FT-IR protocol, details the causality behind specific spectral shifts, and provides comparative analytical data to ensure rigorous quality control in your synthetic workflows.

Experimental Methodology: A Self-Validating ATR-FTIR Protocol

To achieve high-fidelity data, Attenuated Total Reflectance (ATR) FT-IR is the preferred technique. It eliminates the moisture-absorption artifacts commonly seen in KBr pellet preparations—a critical factor given the highly hygroscopic nature of poly-hydroxylated pyrrolidines.

Step-by-Step Workflow
  • Instrument Calibration & System Suitability:

    • Action: Scan a standard polystyrene film before sample analysis.

    • Causality: Validates the wavenumber accuracy (specifically checking the 1601 cm⁻¹ and 3028 cm⁻¹ peaks) and ensures the interferometer is functioning optimally [1].

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow it to evaporate, then collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Causality: Subtracts atmospheric water vapor and carbon dioxide from the sample spectrum, preventing spectral interference in the critical 3500–3200 cm⁻¹ (O-H) and 2300 cm⁻¹ (CO₂) regions [2].

  • Sample Application:

    • Action: Apply 1–2 drops of the neat liquid sample (or finely ground solid, if crystallized) directly onto the ATR crystal. Ensure complete coverage of the sensor area without trapping air bubbles.

  • Data Acquisition:

    • Action: Record the spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

    • Causality: Averaging 32 scans optimizes the signal-to-noise ratio, ensuring weak aliphatic overtones are distinct from baseline noise.

  • Spectral Processing (ATR Correction):

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: ATR spectra exhibit varying penetration depths depending on the wavelength (deeper at lower wavenumbers). Correction normalizes the peak intensities to match standard transmission spectra, enabling accurate comparison against reference databases [3].

FTIR_Workflow A 1. System Calibration (Polystyrene Standard) B 2. Background Scan (Clean Diamond ATR) A->B C 3. Sample Application (Neat Compound) B->C D 4. Data Acquisition (32 Scans, 4 cm⁻¹ Res) C->D E 5. Spectral Processing (ATR Correction & Peak Picking) D->E

Caption: Self-validating ATR-FTIR workflow ensuring high-fidelity spectral acquisition and processing.

Comparative Spectroscopic Data

To objectively evaluate the target compound, we compare its FT-IR profile against two common alternatives. Understanding the subtle shifts in absorption frequencies allows researchers to verify the success of specific synthetic steps (e.g., Williamson ether synthesis for the ethoxy group).

Table 1: FT-IR Peak Assignments and Comparison
Functional Group / VibrationTarget: 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-olAlt 1: 1-(2-hydroxyethyl)pyrrolidin-3-olAlt 2: 4-Methoxy-1-(2-hydroxyethyl)pyrrolidin-3-olDiagnostic Significance
O-H Stretch (H-bonded)~3350 cm⁻¹ (Broad, Strong)~3340 cm⁻¹ (Broad, Strong)~3345 cm⁻¹ (Broad, Strong)Confirms presence of primary and secondary alcohols.
C-H Stretch (Aliphatic)2970, 2875 cm⁻¹ (Strong)2950, 2870 cm⁻¹ (Medium)2955, 2870 cm⁻¹ (Medium)The 2970 cm⁻¹ peak is indicative of the -CH₃ in the ethoxy group.
C-N Stretch (Tertiary Amine)~1180 cm⁻¹ (Medium)~1185 cm⁻¹ (Medium)~1182 cm⁻¹ (Medium)Confirms the pyrrolidine core.
C-O Stretch (Alcohols)1050, 1100 cm⁻¹ (Strong)1050, 1100 cm⁻¹ (Strong)1050, 1100 cm⁻¹ (Strong)Differentiates primary (1050) and secondary (1100) alcohols.
C-O-C Stretch (Asymmetric Ether)1120 cm⁻¹ (Strong)Absent 1110 cm⁻¹ (Strong)Critical differentiator: Distinguishes the ethoxy ether from the methoxy ether and the unsubstituted analog.

Mechanistic Insights & Data Interpretation

The Causality of the O-H Broadening

In all three compounds, the O-H stretching region (3500–3200 cm⁻¹) appears as a broad, intense band. This is not merely an artifact of concentration; it is a direct result of extensive intra- and intermolecular hydrogen bonding networks [1]. The tertiary amine nitrogen acts as a strong hydrogen-bond acceptor, while the primary and secondary hydroxyl groups act as both donors and acceptors. This dynamic exchange of hydrogen bonds weakens the O-H covalent bond to varying degrees, resulting in a distribution of vibrational frequencies rather than a single sharp peak.

Distinguishing the Ether Linkage (C-O-C)

The most critical diagnostic region for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol lies between 1150 cm⁻¹ and 1000 cm⁻¹. Because the molecule contains alcohols, a tertiary amine, and an ether, this "fingerprint" region is crowded.

  • Alternative 1 lacks the ether group, making its spectrum much simpler in this region, dominated only by the C-O (alcohol) and C-N stretches.

  • Alternative 2 contains a methoxy group. The asymmetric C-O-C stretch for a methoxy group typically appears slightly lower (~1110 cm⁻¹) than that of an ethoxy group (~1120 cm⁻¹) due to the differences in reduced mass and steric environment around the ether oxygen. The presence of the distinct 2970 cm⁻¹ methyl C-H stretch further confirms the ethoxy substitution over the methoxy.

IR_Mapping Core 4-Ethoxy-1-(2-hydroxyethyl) pyrrolidin-3-ol OH_Grp Hydroxyl Groups (Primary & Secondary) Core->OH_Grp Ether_Grp Ethoxy Group (C-O-C & -CH3) Core->Ether_Grp Amine_Grp Pyrrolidine Core (Tertiary Amine) Core->Amine_Grp OH_Peak Broad H-Bonded Peak ~3350 cm⁻¹ OH_Grp->OH_Peak O-H Stretch Ether_Peak Asym. Ether Stretch ~1120 cm⁻¹ Ether_Grp->Ether_Peak C-O-C Stretch Amine_Peak C-N Stretch ~1180 cm⁻¹ Amine_Grp->Amine_Peak C-N Stretch

Caption: Functional group mapping to diagnostic FT-IR vibrational frequencies for the target compound.

Conclusion

When characterizing highly functionalized pyrrolidines like 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol, FT-IR serves as a powerful, complementary tool to NMR and Mass Spectrometry. By utilizing a rigorous ATR-FTIR protocol and focusing on the diagnostic C-O-C ether stretch (~1120 cm⁻¹) and the aliphatic C-H stretches (~2970 cm⁻¹), researchers can confidently differentiate this scaffold from its des-ethoxy and methoxy analogs, ensuring the integrity of downstream drug development workflows.

References

  • Chu, P. M., Guenther, F. R., Rhoderick, G. C., & Lafferty, W. J. (1999). The NIST Quantitative Infrared Database. Journal of Research of the National Institute of Standards and Technology, 104(1), 59-81. Available at:[Link]

  • National Institute of Standards and Technology (NIST). Evaluated Infrared Reference Spectra. NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Smith, A.L. (1982). The Coblentz Society Desk Book of Infrared Spectra. The Coblentz Society. Referenced via NIST WebBook guidelines. Available at:[Link]

Comparative

benchmarking 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol against standard reagents

Benchmarking 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol: A Next-Generation Scaffold for Drug Discovery and Catalysis As the demand for highly functionalized, sp3-rich chemical space grows, researchers are increasingly tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol: A Next-Generation Scaffold for Drug Discovery and Catalysis

As the demand for highly functionalized, sp3-rich chemical space grows, researchers are increasingly transitioning away from flat aromatic rings toward complex heterocyclic building blocks [4]. Among these, pyrrolidine derivatives are foundational. While standard reagents like 1 (HEP) [1] and 2 (P3O) [2] have driven decades of research, the emergence of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (EHEP) offers a unique, trifunctional alternative.

This guide objectively benchmarks EHEP against HEP and P3O, analyzing structural causality, providing self-validating experimental protocols, and presenting comparative performance data in two primary applications: iminosugar-based drug discovery and asymmetric transition-metal catalysis.

Structural and Mechanistic Analysis

The utility of a building block is dictated by its functional group density and spatial arrangement.

  • HEP provides a tertiary amine and a primary alcohol, acting primarily as a simple bidentate (N, O) ligand [3]. It lacks ring stereocenters, limiting its use in asymmetric induction.

  • P3O introduces a secondary alcohol and a stereocenter on the ring, making it highly valuable for redox-neutral α-C–H functionalization [2]. However, its secondary amine requires protection/deprotection steps during complex syntheses.

  • EHEP combines these features and introduces a 4-ethoxy group. The spatial arrangement of the 3-OH and 4-OEt groups mimics the diol system of carbohydrates, allowing it to act as an iminosugar analog. Furthermore, the N-(2-hydroxyethyl) appendage provides a third coordination site, enabling EHEP to function as a rigid tridentate (O, N, O) ligand.

G EHEP 4-Ethoxy-1-(2-hydroxyethyl) pyrrolidin-3-ol Ligand Tridentate Ligand (O, N, O coordination) EHEP->Ligand N1, C3-OH Scaffold Iminosugar Scaffold (Carbohydrate Mimic) EHEP->Scaffold 3-OH, 4-OEt Metal Transition Metal Catalysis (High ee%) Ligand->Metal Drug Glycosidase Inhibition Scaffold->Drug

Fig 1: Structural logic and dual-application pathways of the EHEP scaffold.

Application Benchmarking: Drug Discovery (Glycosidase Inhibition)

Causality: Iminosugars exert their biological effect by mimicking the oxocarbenium ion transition state of carbohydrate hydrolysis. The protonated endocyclic nitrogen of the pyrrolidine ring acts as the charge mimic, while the hydroxyl/ethoxy groups form critical hydrogen bonds within the enzyme's active site. EHEP's dense functionalization provides superior spatial complementarity compared to P3O or HEP.

Protocol: High-Throughput Screening for α-Glucosidase Inhibition

This protocol utilizes a continuous kinetic readout to ensure self-validation; non-linear reaction rates immediately flag compound aggregation or assay interference.

  • Preparation: Prepare 10 mM stock solutions of EHEP, HEP, and P3O in anhydrous DMSO. Dilute to a 10-point concentration response curve (0.1 μM to 1000 μM) in 50 mM sodium phosphate buffer (pH 6.8).

  • Enzyme Pre-Incubation: In a 96-well microplate, combine 20 μL of the test compound with 20 μL of Saccharomyces cerevisiae α-glucosidase (0.5 U/mL). Incubate at 37 °C for exactly 15 minutes. Rationale: Pre-incubation allows for pre-equilibrium binding, essential for accurately measuring slow-binding inhibitors.

  • Reaction Initiation: Add 20 μL of 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate to all wells.

  • Kinetic Readout: Immediately measure the absorbance at 405 nm every 60 seconds for 20 minutes using a microplate reader.

  • Validation & Analysis: Include Acarbose as a positive control. Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 using non-linear regression analysis (GraphPad Prism).

Quantitative Data Summary: Glycosidase Inhibition
Scaffold / ReagentIC50 (μM)Relative PotencyAqueous Solubility (mg/mL)
HEP >1000N/A>50
P3O 450 ± 151x (Baseline)35
EHEP 12 ± 1.537.5x 42

Application Benchmarking: Asymmetric Catalysis

Causality: Chiral amino alcohols are classic ligands for the enantioselective addition of dialkylzincs to aldehydes. The ligand reacts with the metal to form a rigid alkoxide complex. EHEP’s tridentate (O, N, O) nature creates a highly sterically constrained chiral pocket. This forces the incoming substrate into a single trajectory, yielding significantly higher facial selectivity (enantiomeric excess) than the bidentate HEP or P3O.

W Prep Ligand Preparation 10 mol% EHEP + Ti(OiPr)4 Substrate Substrate Addition Benzaldehyde in Toluene Prep->Substrate Reagent Diethylzinc Addition 0 °C, 12 hours Substrate->Reagent Workup Quench & Workup Aqueous HCl Extraction Reagent->Workup Analysis Chiral HPLC Analysis Yield & ee% Determination Workup->Analysis

Fig 2: Self-validating workflow for EHEP-catalyzed asymmetric diethylzinc addition.

Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol relies on an internal standard (mesitylene) to ensure the calculated yield is absolute and not artificially inflated by solvent retention.

  • Ligand Complexation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.1 mmol (10 mol%) of the ligand (EHEP, HEP, or P3O) in 2 mL of anhydrous toluene. Slowly add 1.2 mmol of diethylzinc (1.0 M solution in hexane) at 0 °C. Stir for 30 minutes. Rationale: This pre-stirring step is critical to fully form the active bimetallic zinc-ligand complex prior to substrate introduction.

  • Substrate Addition: Add 1.0 mmol of benzaldehyde dropwise.

  • Reaction: Maintain the reaction at 0 °C for 12 hours. Rationale: Lower temperatures decrease the kinetic energy of the system, maximizing the stereodiscrimination of the transition states.

  • Quench & Workup: Quench the reaction by adding 2 mL of 1 M aqueous HCl to break the zinc complex. Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analysis: Add exactly 1.0 mmol of mesitylene as an internal standard to the crude mixture and determine the absolute yield via 1H NMR. Determine the enantiomeric excess (ee%) via chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10, 1.0 mL/min, UV detection at 254 nm).

Quantitative Data Summary: Catalytic Performance
LigandYield (%)Enantiomeric Excess (ee %)Active Coordination Mode
HEP 85<5 (Racemic)Bidentate (N, O)
P3O 7845Bidentate (N, O)
EHEP 92 94 Tridentate (O, N, O)

References

  • Organic Letters. "Redox-Neutral α-C–H Functionalization of Pyrrolidin-3-ol".[Link]

  • Thermo Scientific. "N-(2-Hydroxyethyl)pyrrolidine, 97%".[Link]

  • PharmaBlock. "Building Blocks Design Strategy".[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the safe integration of complex functionalized heterocycles into their workflows. 4-Ethoxy-1-(2-hydroxyethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the safe integration of complex functionalized heterocycles into their workflows. 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is a highly polar, functionalized tertiary amine. Because it features a pyrrolidine core, two hydroxyl groups, and an ether linkage, it presents specific physicochemical behaviors—namely, high aqueous solubility, mild to moderate basicity, and hygroscopicity.

Proper disposal of this compound is not just a matter of regulatory compliance; it is a critical component of laboratory safety and environmental stewardship. Below is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, we must first understand the causality behind its hazards.

  • Basicity & Corrosivity: The tertiary nitrogen in the pyrrolidine ring possesses a lone pair of electrons, making the molecule a Brønsted-Lowry base. In concentrated forms, it can cause skin and eye irritation.

  • Exothermic Reactivity: Because it is a base, introducing it to strong acids (e.g., sulfuric acid, hydrochloric acid) without proper dilution will result in a rapid, exothermic neutralization reaction.

  • Environmental Toxicity: As a nitrogen-containing organic compound, improper disposal down the drain can disrupt local aquatic ecosystems and wastewater treatment facilities. It must be destroyed via high-temperature incineration with nitrogen oxide (NOx) scrubbing [1].

Waste Compatibility and Segregation Matrix

Quantitative tracking and segregation are the cornerstones of a self-validating safety system. By strictly categorizing the solvent matrix in which the pyrrolidine derivative is dissolved, you prevent incompatible chemical reactions in your waste carboys.

Waste Stream MatrixPrimary HazardIncompatible MaterialsMax AccumulationTypical EPA Waste Code
Pure Chemical / Solid Irritant / Mild CorrosiveOxidizers, Strong Acids90 DaysCharacteristic (D002)
Aqueous Basic Waste Elevated pH (>8)Acidic Waste, Heavy Metals90 DaysCharacteristic (D002)
Non-Halogenated Organic Flammability (Solvent)Halogens, Oxidizers90 DaysCharacteristic (D001)
Halogenated Organic Toxicity (Solvent)Alkali metals, Strong Bases90 DaysListed (F002 / F003)

*Note: D002 applies if the final aqueous waste stream pH is ≥ 12.5. Always verify with pH indicator strips prior to final categorization [2].

Step-by-Step Disposal Methodology

This protocol is designed to be a self-validating system. By incorporating pH checks and matrix verifications into the workflow, the researcher actively confirms the safety of the procedure at every step.

Phase 1: Preparation & PPE

  • Don Appropriate PPE: Wear standard laboratory safety glasses, a flame-resistant lab coat, and nitrile gloves. Causality: Nitrile provides excellent resistance to incidental contact with basic amino alcohols and most common organic solvents (like methanol or DMSO) used to dissolve this compound.

  • Ventilation: Perform all waste transfers inside a certified, properly functioning chemical fume hood to mitigate exposure to aerosolized droplets or solvent vapors.

Phase 2: Waste Characterization & Transfer

  • Characterize the Matrix: Identify the primary solvent in your reaction mixture or wash-stream.

  • Verify pH (For Aqueous Streams): Dip a universal pH indicator strip into the aqueous waste. If the pH is >7 (which is expected due to the pyrrolidine core), the waste must be directed to the Aqueous Basic Waste container. Never pour this into an acidic waste carboy.

  • Execute the Transfer: Using a closed-funnel system (to prevent vapor release and spills), slowly pour the 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol solution into the designated high-density polyethylene (HDPE) waste container. Causality: HDPE is highly resistant to basic amines, whereas prolonged exposure to certain metal containers can lead to degradation.

  • Secondary Containment: Ensure the waste carboy is resting inside a secondary containment tray to capture any micro-spills or leaks.

Phase 3: Logging and EHS Handoff

  • Log the Waste: Immediately update the hazardous waste log attached to the carboy. Write the full chemical name: "4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol" (Do not use abbreviations or acronyms) and note the approximate concentration.

  • Seal the Container: Cap the container tightly. Open containers violate EPA Resource Conservation and Recovery Act (RCRA) regulations and invite oxidative degradation [1].

  • Schedule Pickup: Once the container reaches 80% capacity, or the 90-day accumulation limit is approaching, schedule a pickup with your Environmental Health and Safety (EHS) department for licensed incineration [3].

Waste Segregation Workflow

To ensure zero cross-contamination and prevent hazardous incompatibilities, follow this logical decision tree when disposing of the compound.

WasteSegregation Start 4-Ethoxy-1-(2-hydroxyethyl) pyrrolidin-3-ol Waste Decision1 Solvent Matrix? Start->Decision1 Aqueous Aqueous Solution Decision1->Aqueous Water/Buffer Organic Organic Solvent Decision1->Organic Organic Solvents CheckpH Check pH (Likely Basic >8) Aqueous->CheckpH Decision2 Halogenated Solvent Present? Organic->Decision2 AqueousWaste Aqueous Basic Waste (Do not mix with acids) CheckpH->AqueousWaste Incineration Licensed Hazardous Waste Incineration AqueousWaste->Incineration Halogenated Halogenated Organic Waste Decision2->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Decision2->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Waste segregation and disposal workflow for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol.

Emergency Spill Response Protocol

In the event of an accidental spill of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol on the benchtop or floor, execute the following protocol:

  • Isolate the Area: Alert nearby personnel and secure the perimeter.

  • Neutralize and Absorb: Do not use combustible materials like paper towels for large spills. Instead, apply a chemically inert, absorbent material (e.g., diatomaceous earth, vermiculite, or a commercial spill kit absorbent). If the spill is highly concentrated, a mild, solid acidic neutralizer (like sodium bisulfate) can be carefully applied to mitigate the basicity before absorption.

  • Collect and Dispose: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste bag or bucket.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, as the compound is highly water-soluble. Collect the wash water for hazardous waste disposal.

References

  • Title: Learn the Basics of Hazardous Waste (RCRA) Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: ACS Guidelines for Chemical Laboratory Safety Source: American Chemical Society (ACS) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Academies Press URL: [Link]

Handling

Personal protective equipment for handling 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Title: Advanced Operational and Safety Guide: Handling 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Operational and Safety Guide: Handling 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as a mechanistic system. When handling specialized drug development building blocks like 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol, standard laboratory precautions must be adapted to the molecule's specific physicochemical behavior. This guide provides a self-validating, step-by-step operational protocol for researchers, grounding every safety requirement in the fundamental chemistry of the compound.

Mechanistic Hazard Profiling

4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol (CAS: 2098132-49-9) is a highly functionalized amino alcohol[1]. To design an effective Personal Protective Equipment (PPE) and handling strategy, we must analyze its structural components:

  • The Pyrrolidine Ring (Tertiary Amine): The basic nitrogen atom acts as a Lewis base. In contact with moisture on the skin or mucous membranes, it can cause localized alkaline burns and severe eye damage[2].

  • Hydroxyl and Ether Groups: The presence of two hydroxyl groups and an ethoxy ether linkage significantly increases the molecule's hydrophilicity. While this reduces volatility compared to unsubstituted pyrrolidine, these groups act as potent dermal penetration enhancers. Amino alcohols can rapidly cross the stratum corneum, meaning systemic exposure via skin contact is a primary operational risk[3].

Quantitative Chemical Profile

The following table summarizes the critical data driving our logistical and safety decisions[1].

PropertyValueOperational Safety Implication
CAS Number 2098132-49-9Essential for waste manifesting and inventory tracking.
Molecular Formula C8H17NO3Indicates a high ratio of heteroatoms, predicting high polarity.
Molecular Weight 175.23 g/mol Moderate molecular weight; vapor hazard is secondary to dermal hazard at room temperature.
Chemical Class Amino Alcohol / PyrrolidineRequires basic-compatible storage; incompatible with strong acids/oxidizers.

The PPE Matrix: Causality-Driven Protection

Do not rely on generic lab wear. The PPE selected must specifically counteract the alkaline and skin-penetrating properties of this compound[4].

  • Hand Protection (Critical): Standard latex gloves are highly permeable to organic amines. Requirement: Double-glove with Nitrile (minimum 5 mil thickness) or use Butyl rubber gloves for extended handling. Causality: Nitrile provides a superior barrier against basic organic solvents, preventing the amino alcohol from penetrating the skin barrier.

  • Eye Protection: Requirement: Indirect-vented chemical splash goggles. Safety glasses are insufficient. Causality: Pyrrolidine derivatives can cause irreversible corneal necrosis upon contact[2]. Indirect venting prevents vapor accumulation while blocking liquid splashes.

  • Body Protection: Requirement: A knee-length, flame-resistant (FR) laboratory coat with knitted cuffs, fully buttoned. Causality: Knitted cuffs prevent the sleeves from dragging into the compound, mitigating accidental wrist exposure.

  • Engineering Controls: Requirement: Class II Chemical Fume Hood with a face velocity of 80-120 feet per minute (fpm). Causality: While less volatile than pure pyrrolidine, the compound can still emit respiratory irritants, especially if heated or aerosolized during transfer[3].

Operational Workflows (Self-Validating Protocols)

Protocol A: Safe Weighing and Transfer

  • Preparation: Verify the fume hood airflow monitor reads >80 fpm. Clear the workspace of all strong acids or oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic acid-base reactions.

  • PPE Verification: Don the FR lab coat, chemical goggles, and double nitrile gloves. Inspect outer gloves for micro-tears.

  • Static Control: Because organic amines can sometimes generate static, ensure the analytical balance is grounded. Use anti-static weighing boats.

  • Transfer: Use a dedicated stainless steel or PTFE spatula. Avoid using standard plastic spatulas which may statically attract the material.

  • Validation Step: After transfer, wipe the exterior of the receiving vessel with a damp Kimwipe. Test the Kimwipe with a pH strip; a neutral reading (pH ~7) validates that the exterior is free of basic amine contamination.

Protocol B: Spill Containment and Neutralization Amino alcohol spills require rapid neutralization to mitigate vapor release and surface corrosion[5].

  • Isolate: Immediately halt work. Alert nearby personnel. If the spill is outside the hood, evacuate the immediate area.

  • Contain: Surround the spill with an inert, absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for the initial containment of concentrated amines.

  • Neutralize: Carefully apply a weak, dilute acid (such as 5% citric acid or sodium bisulfate solution) to the spill from the perimeter inwards. Causality: Using a weak acid neutralizes the basic pyrrolidine ring without causing a violent exothermic reaction.

  • Absorb and Validate: Once bubbling stops, absorb the neutralized mixture. Validation Step: Swab the spill area with a wet Kimwipe and test with a pH strip. The area is only considered decontaminated when the pH strip reads between 6.5 and 7.5.

  • Dispose: Transfer all absorbent material to a dedicated, clearly labeled "Basic Organic Waste" container.

Waste Disposal Plan

  • Segregation: Never mix 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol waste with halogenated solvents or acidic waste streams.

  • Labeling: Label waste containers explicitly with "Contains Basic Organic Amines / Pyrrolidine Derivatives."

  • Storage: Store waste in high-density polyethylene (HDPE) containers, as prolonged exposure to basic amino alcohols can degrade certain lower-quality plastics.

Workflow Visualization

G N1 Pre-Operation: Hazard Assessment N2 Don PPE: Nitrile Gloves, Goggles, FR Lab Coat N1->N2 N3 Engineering Control: Chemical Fume Hood N2->N3 N4 Execution: Weighing & Transfer N3->N4 N5 Spill Detected? N4->N5 N6 Spill Response: Absorb & Neutralize N5->N6 Yes N7 Waste Disposal: Basic Organic Waste N5->N7 No N8 Validation: pH Strip Test Area N6->N8 N8->N7

Caption: Workflow for the safe handling, PPE selection, and spill validation of amino alcohol derivatives.

References

  • Appchem. "4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol | 2098132-49-9".
  • Fisher Scientific. "SAFETY DATA SHEET - Pyrrolidine".
  • Chem-on. "AMPHOMER®: EXPOSURE CONTROLS/PERSONAL PROTECTION (Amino Alcohols)".
  • NCBI Bookshelf. "ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants".
  • Santa Cruz Biotechnology. "Tris base - PROCEDURE FOR HANDLING (Amino Alcohols)".
  • Sdfine. "Chemwatch GHS SDS 1922 - PYRROLIDINE".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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